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  • Product: 2-N-ethyl-1,3,5-triazine-2,4-diamine
  • CAS: 30368-49-1

Core Science & Biosynthesis

Foundational

environmental degradation pathway of 2-N-ethyl-1,3,5-triazine-2,4-diamine

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-N-ethyl-1,3,5-triazine-2,4-diamine (Desethylatrazine) Abstract 2-N-ethyl-1,3,5-triazine-2,4-diamine, more commonly known as desethylatrazine (DEA...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-N-ethyl-1,3,5-triazine-2,4-diamine (Desethylatrazine)

Abstract

2-N-ethyl-1,3,5-triazine-2,4-diamine, more commonly known as desethylatrazine (DEA), is a primary and frequently detected degradation product of the widely used herbicide atrazine. Its persistence, mobility, and potential toxicity make understanding its environmental fate a critical area of research. This technical guide provides a comprehensive overview of the biotic and abiotic degradation pathways of DEA. It delves into the microbial communities and enzymatic systems responsible for its breakdown, the chemical processes such as photodegradation and hydrolysis that contribute to its transformation, and the key metabolites formed, including cyanuric acid. Furthermore, this guide outlines the experimental methodologies employed to study these degradation processes and discusses the ecotoxicological implications of DEA and its byproducts. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in assessing the environmental impact of triazine herbicides.

Introduction to Desethylatrazine (DEA)

Chemical Identity and Origin

Desethylatrazine (DEA), chemically known as 2-N-ethyl-1,3,5-triazine-2,4-diamine or G-28279, is a major metabolite of atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine).[1] Atrazine has been one of the most extensively used herbicides for controlling broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[2] DEA is formed primarily through the microbial N-dealkylation of the ethyl side chain of the parent atrazine molecule.[3] This process can occur in soil, water, and within organisms that metabolize atrazine.

Environmental Significance and Occurrence

Due to its higher water solubility and lower tendency to adsorb to soil particles compared to atrazine, DEA is highly mobile in the environment.[4][5] Consequently, it is one of the most frequently detected pesticide metabolites in both surface water and groundwater, sometimes at concentrations exceeding the parent compound.[5][6][7] The persistence and widespread presence of DEA and another major metabolite, deisopropylatrazine (DIA), are significant concerns for long-term water quality and ecosystem health.[8][9][10] While generally considered less toxic than atrazine, the chronic effects of DEA and its further degradation products on non-target organisms warrant detailed investigation.[8][11]

Biotic Degradation Pathways

The primary mechanism for the environmental breakdown of DEA is microbial degradation. A diverse range of soil and aquatic microorganisms have demonstrated the ability to metabolize atrazine and its N-dealkylated products.[4]

Microbial Mediators of DEA Degradation

Bacteria are the most widely reported microorganisms capable of degrading atrazine and its metabolites.[4] Several genera have been identified for their ability to utilize these compounds as a source of carbon and/or nitrogen.

Table 1: Key Microbial Genera Involved in Atrazine and DEA Degradation

Microbial Genus Phylum Key Characteristics References
Pseudomonas Proteobacteria Often contains the atz gene cassette for complete mineralization. Pseudomonas sp. ADP is a model organism. [3][4][12][13][14]
Arthrobacter Actinobacteria Capable of utilizing atrazine as a sole nitrogen source. [13][15][16]
Paenarthrobacter Actinobacteria Contains trzN, atzB, and atzC genes, metabolizing atrazine to cyanuric acid. [15]
Agrobacterium Proteobacteria Can achieve complete mineralization of the triazine ring to CO2 and NH4+. [3]
Bacillus Firmicutes Strains have shown high degradation efficiency in soil. [4][15]

| Fungi (Aspergillus, Penicillium) | Ascomycota | Involved in atrazine degradation, often through oxidative mechanisms. |[4][17] |

These microorganisms harbor specific enzymes that catalyze the sequential breakdown of the triazine structure. The genetic basis for this capability is often located on large catabolic plasmids, such as the pADP-1 plasmid in Pseudomonas sp. ADP, which facilitates horizontal gene transfer among soil bacteria.[12][14]

Key Enzymatic Processes

The microbial degradation of atrazine and its metabolites like DEA proceeds through a series of hydrolytic reactions that sequentially remove the ring substituents.[12][14]

The initial steps in the degradation of atrazine often involve N-dealkylation to form DEA and DIA.[3] However, the central pathway for complete mineralization begins with a hydrolytic dechlorination reaction.

  • Atrazine Chlorohydrolase (AtzA or TrzN): This enzyme catalyzes the hydrolytic dechlorination of atrazine to form hydroxyatrazine (HA). This is a critical detoxification step, as HA is significantly less toxic than atrazine.[13][18] DEA can also be a substrate for these enzymes, leading to the formation of hydroxy-metabolites.[19]

  • Hydroxyatrazine Ethylaminohydrolase (AtzB): This enzyme removes the ethylamino group from hydroxyatrazine to produce N-isopropylammelide.[18][20]

  • N-isopropylammelide Isopropylaminohydrolase (AtzC): This enzyme hydrolyzes the remaining isopropylamino group to yield cyanuric acid.[18][20]

The genes encoding these enzymes (atzA, atzB, atzC) are part of a well-characterized catabolic pathway.[13][14] Another key gene, trzN, encodes a triazine hydrolase with a broader substrate range than AtzA.[18] The presence of these genes in microbial communities is a strong indicator of their potential to remediate atrazine-contaminated sites.

The Central Metabolite: Cyanuric Acid

Both the biotic and some abiotic pathways converge on the formation of cyanuric acid, a stable intermediate.[4][12][13] The triazine ring of cyanuric acid is then cleaved in the "lower" degradation pathway.

Complete Mineralization

The breakdown of cyanuric acid is accomplished by another set of enzymes:

  • Cyanuric Acid Amidohydrolase (AtzD or TrzD): This enzyme opens the triazine ring, converting cyanuric acid to biuret.[12]

  • Biuret Hydrolase (AtzE): This enzyme hydrolyzes biuret into allophanate.

  • Allophanate Hydrolase (AtzF): This final enzyme breaks down allophanate into ammonia (NH₃) and carbon dioxide (CO₂), completing the mineralization process.[18]

The overall biotic pathway ensures the complete breakdown of the herbicide into harmless inorganic compounds.

Biotic_Degradation_Pathway Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) DEA Desethylatrazine (DEA) (2-N-ethyl-1,3,5-triazine-2,4-diamine) Atrazine->DEA N-de-ethylation (Microbial/Abiotic) DIA Deisopropylatrazine (DIA) Atrazine->DIA N-de-isopropylation (Microbial/Abiotic) HA Hydroxyatrazine (HA) Atrazine->HA Hydrolytic Dechlorination (AtzA / TrzN) Cyanuric_Acid Cyanuric Acid DEA->Cyanuric_Acid Further Degradation DIA->Cyanuric_Acid Further Degradation N_isopropylammelide N-isopropylammelide HA->N_isopropylammelide Hydrolytic De-ethylation (AtzB) N_isopropylammelide->Cyanuric_Acid Hydrolytic De-isopropylation (AtzC) Biuret Biuret Cyanuric_Acid->Biuret Ring Cleavage (AtzD / TrzD) Allophanate Allophanate Biuret->Allophanate Hydrolysis (AtzE) Mineralization CO₂ + NH₃ (Mineralization) Allophanate->Mineralization Hydrolysis (AtzF)

Caption: Primary biotic degradation pathway of atrazine leading to DEA and complete mineralization.

Abiotic Degradation Pathways

While microbial activity is the dominant force in DEA degradation, abiotic processes, particularly photodegradation and chemical hydrolysis, also play a role, especially in surface waters.[7]

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy.

  • Direct Photolysis: DEA can absorb ultraviolet (UV) radiation from sunlight, leading to its direct breakdown. However, this process is generally slow in the environment.[21]

  • Indirect Photolysis: This process is often more significant. It involves photosensitizing agents naturally present in water, such as dissolved organic matter (DOM) and nitrate ions.[22] These substances absorb sunlight and produce highly reactive species, like hydroxyl radicals (•OH), which then attack and degrade DEA.[22][23] The primary product of atrazine photolysis is often hydroxyatrazine.[24]

The rate of photodegradation can be influenced by water chemistry, depth, and sunlight intensity.[18][21]

Chemical Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The hydrolysis of DEA, like atrazine, is highly dependent on pH. The reaction is very slow at a neutral pH but accelerates under acidic or basic conditions.[7][25][26] The primary product of hydrolysis is the corresponding hydroxy-derivative (e.g., deethylhydroxyatrazine), where the chlorine atom on the triazine ring is replaced by a hydroxyl (-OH) group.[26]

Abiotic_Degradation_Pathway DEA Desethylatrazine (DEA) p_center DEA->p_center Photolysis_Products Photolysis Products (e.g., Deethylhydroxyatrazine) Further_Degradation Further Degradation Products Photolysis_Products->Further_Degradation Hydrolysis_Products Hydrolysis Products (Deethylhydroxyatrazine) Hydrolysis_Products->Further_Degradation p_center->Photolysis_Products  Photodegradation (Direct & Indirect) p_center->Hydrolysis_Products  Chemical Hydrolysis (pH dependent)

Caption: Key abiotic degradation routes for desethylatrazine (DEA) in the environment.

Methodologies for Studying DEA Degradation

Investigating the environmental fate of DEA requires robust experimental designs and sensitive analytical techniques.

Experimental Design: Microcosm and Field Studies
  • Microcosm Studies: Laboratory-based microcosms using soil or water samples from contaminated sites are commonly used to study degradation under controlled conditions.[9] These experiments allow researchers to manipulate variables like temperature, pH, and microbial populations to understand their influence on DEA persistence. Radiolabeled compounds (e.g., ¹⁴C-atrazine) are often used to trace the formation of metabolites and the mineralization to ¹⁴CO₂.[3][9]

  • Field Studies: Monitoring studies at agricultural sites or in watersheds provide real-world data on the persistence and transport of DEA under natural environmental conditions.[6]

Analytical Techniques for Metabolite Identification

The accurate identification and quantification of DEA and its metabolites in complex environmental matrices like soil and water are crucial.

Table 2: Common Analytical Methods for DEA and its Metabolites

Technique Abbreviation Common Use Detection Limits References
Gas Chromatography-Mass Spectrometry GC-MS Quantification of atrazine and its dealkylated metabolites in water and urine. ~1.0-2.0 ppb (urine), sub-ppb (water) [1][27]
Liquid Chromatography-Mass Spectrometry LC-MS Simultaneous measurement of a broad range of polar and non-polar metabolites without derivatization. Low ng/L to µg/L range [28]
High-Performance Liquid Chromatography HPLC Separation and quantification of parent compound and major metabolites, often with UV detection. Varies with detector [24][29]

| Enzyme-Linked Immunosorbent Assay | ELISA | Rapid screening of large numbers of samples for atrazine and cross-reactive metabolites. | Low ng/L range |[21][29] |

Sample preparation typically involves a protein precipitation step for biological samples, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix.[1]

Experimental_Workflow Start Start: Soil/Water Sample Collection Spiking Spike with DEA (and/or ¹⁴C-labeled DEA) Start->Spiking Incubation Incubate under Controlled Conditions (Temperature, Moisture, etc.) Spiking->Incubation Sampling Collect Subsamples over Time Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Sampling->Extraction Cleanup Sample Cleanup & Concentration (Solid-Phase Extraction - SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS, GC-MS) Cleanup->Analysis Data Data Analysis: - Degradation Kinetics (t½) - Metabolite Identification Analysis->Data End End: Pathway Elucidation Data->End

Caption: A typical experimental workflow for studying DEA degradation in soil microcosms.

Ecotoxicological Implications

While the degradation of DEA is a detoxification process, the parent compound and its intermediates can still pose ecological risks.

Comparative Toxicity

DEA and DIA generally exhibit lower acute toxicity to aquatic organisms than the parent atrazine molecule.[8] For instance, one study noted that desethylatrazine had a pronounced negative effect on the growth of the aquatic plant Lemna minor.[11] However, chronic exposure to low levels of these metabolites is still a concern, particularly regarding their potential as endocrine disruptors, though their activity is often much lower than atrazine itself.[4] The ultimate degradation product, cyanuric acid, is considered non-toxic.[20] The toxicity of the full suite of degradation byproducts is an area of ongoing research.[8][30]

Conclusion and Future Research Directions

Desethylatrazine (DEA) is a persistent and mobile atrazine metabolite whose environmental fate is governed by a combination of highly efficient microbial degradation pathways and slower abiotic processes. The complete mineralization pathway, mediated by bacteria carrying the atz and trz gene cassettes, effectively breaks down the triazine ring into benign inorganic compounds. However, the widespread detection of DEA in water resources highlights that degradation rates in the environment may be limited by various factors.

Future research should focus on enhancing bioremediation strategies by understanding the factors that promote the activity of degrading microbial consortia in situ. Further investigation into the chronic toxicity of DEA and its array of intermediate metabolites is essential for a complete risk assessment. Finally, advanced analytical methods will be critical for tracking novel degradation products and fully elucidating the complex interactions between biotic and abiotic pathways in diverse environmental settings.

References

  • Lin, Z., et al. (2006). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis.
  • Singh, P., & Kumar, A. (2022). Microbes as a potential bioremediation tool for atrazine-contaminated soil: A review. Journal of Applied Biology and Biotechnology.
  • Chester, G., et al. (2001). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025). Environmental Implications of Atrazine Degradation Byproducts: Toxicity and Biodegradability.
  • Cowart, J. R., et al. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. PubMed.
  • Schleicher, N., et al. (2002). Photocatalytic Atrazine Degradation by Synthetic Minerals, Atmospheric Aerosols, and Soil Particles. Environmental Science & Technology.
  • Wackett, L. P., et al. (2001). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied Microbiology and Biotechnology.
  • Zhang, Y., et al. (2022). Rapid biodegradation of atrazine by a novel Paenarthrobacter ureafaciens ZY and its effects on soil native microbial community dynamic. Frontiers in Microbiology.
  • Silva, A. C., et al. (2017). The process of atrazine degradation, its mechanism, and the formation of metabolites using UV and UV/MW photolysis.
  • Waters Corporation. (2015). Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MS(E)
  • ATSDR. (2003). Analytical Methods for Atrazine.
  • Mandelbaum, R. T., et al. (1995). Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil. Applied and Environmental Microbiology.
  • APVMA. (2009). Atrazine Toxicity: Analysis of Potential Modes of Action.
  • Zhang, C., et al. (2026). The Remediation Mechanism of Soil Atrazine Contamination by Vermicompost: A Metagenomic Perspective. MDPI.
  • Ghanem, A., et al. (2000).
  • Al-Hussaini, H., & Al-Khazraji, M. (2025). Thermal decomposition of atrazine and its toxic products. Environmental Science: Processes & Impacts.
  • Hong, Y., et al. (2022).
  • Aelion, C. M., & Mathur, P. P. (2001). Atrazine biodegradation to deisopropylatrazine and deethylatrazine in coastal sediments of different land uses. Environmental Toxicology and Chemistry.
  • Singh, J., et al. (2018). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. Biotechnology Reports.
  • Al-Akel, A., et al. (2019). Photocatalytic degradation of atrazine by heteropolyoxotungstates.
  • Vogel, J. R., et al. (2001). Fate and movement of atrazine, cyanazine, metolachlor and selected degradation products in water resources of the deep Loess Hills of Southwestern Iowa, USA. Science of The Total Environment.
  • Lemic, J., et al. (2018). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts.
  • Man, L., et al. (2023). Toxicity of Difenoconazole and Atrazine and Their Photodegradation Products on Aquatic Biota: Environmental Implications in Countries Lacking Good Agricultural Practices. Toxics.
  • ATSDR. (2003). Toxicological Profile for Atrazine. Agency for Toxic Substances and Disease Registry.
  • Klementová, Š., et al. (2019). Toxicity of atrazine and the products of its homogeneous photocatalytic degradation on the aquatic organisms Lemna minor and Daphnia magna. Environmental Science and Pollution Research.
  • Luo, C., et al. (2017). Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS. RSC Advances.
  • Krutz, L. J., et al. (2010). Enhanced Degradation and Soil Depth Effects on the Fate of Atrazine and Major Metabolites in Colorado and Mississippi Soils. Journal of Environment Quality.
  • Baluch, H. U., et al. (1995). Degradation rate constants (k) and half life of "C-deethylatrazine at different sites.
  • ResearchGate. (2018). Atrazine fate and transport within the coastal zone in southeastern Puerto Rico.
  • APVMA. (1993).
  • Martin, K. A., et al. (2025).
  • Wackett, L. P., et al. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology.

Sources

Exploratory

2-N-ethyl-1,3,5-triazine-2,4-diamine half-life and persistence in groundwater

The Hydrogeological Fate of 2-N-ethyl-1,3,5-triazine-2,4-diamine: Persistence Mechanisms and Analytical Workflows Executive Summary As a Senior Application Scientist overseeing trace-level environmental monitoring, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

The Hydrogeological Fate of 2-N-ethyl-1,3,5-triazine-2,4-diamine: Persistence Mechanisms and Analytical Workflows

Executive Summary

As a Senior Application Scientist overseeing trace-level environmental monitoring, I frequently encounter a critical bottleneck in agrochemical risk assessment: the subsurface persistence of polar degradates. While parent herbicides like atrazine and simazine are heavily regulated, their primary dealkylated metabolites—specifically 2-N-ethyl-1,3,5-triazine-2,4-diamine (widely known as deisopropylatrazine or DIA, often denoted with a 6-chloro prefix in its fully chlorinated form)—exhibit alarming recalcitrance in groundwater[1][2].

This whitepaper provides an authoritative, mechanistic analysis of DIA’s half-life dynamics, the biological causality behind its persistence, and a self-validating analytical protocol for its quantification in complex hydrogeological matrices.

Chemical Identity and Hydrogeological Dynamics

2-N-ethyl-1,3,5-triazine-2,4-diamine (DIA) is formed primarily through the microbially mediated oxidative dealkylation of the isopropyl side chain of atrazine, or the de-ethylation of cyanazine and simazine[3][4]. Because DIA possesses higher water solubility and a lower soil organic carbon-water partitioning coefficient ( Koc​ ) than its parent compounds, it rapidly leaches through the vadose zone into underlying aquifers[2].

Once in the groundwater, DIA serves as a forensic hydrogeological marker. The concentration ratio of DIA to deethylatrazine (DEA)—termed the D2R ratio—is utilized by hydrogeologists to discriminate nonpoint sources. A high D2R ratio often indicates legacy cyanazine or simazine application, whereas a low ratio points to atrazine[3].

The Causality of Subsurface Recalcitrance

Why does DIA persist for decades in groundwater when its half-life in surface soil is measured in weeks? The causality lies in the thermodynamic and biological limitations of the aquifer ecosystem:

  • Absence of Photolysis: Groundwater environments are completely devoid of UV radiation, eliminating photolytic degradation pathways.

  • Carbon Limitation & Cometabolism: Triazine dealkylation is a cometabolic process requiring an external carbon source. Deep aquifers are inherently oligotrophic; without sufficient dissolved organic carbon (DOC), the microbial consortia cannot sustain the energy required to cleave the triazine ring[5].

  • Oxygen Depletion: Oxidative dealkylation requires molecular oxygen. In situ microcosm studies have demonstrated that when dissolved oxygen (DO) drops below 1 mg/L (denitrifying conditions), the degradation of DIA completely halts, rendering the molecule highly stable[6][7].

Pathway ATZ Atrazine (Parent) DIA 2-N-ethyl-1,3,5-triazine-2,4-diamine (DIA - Persistent Metabolite) ATZ->DIA Dealkylation (Microbial) DEA Deethylatrazine (DEA) ATZ->DEA Dealkylation SIM Simazine (Parent) SIM->DIA Dealkylation CYA Cyanazine (Parent) CYA->DIA Dealkylation DEDIA Desethyldeisopropylatrazine (DEDIA) DIA->DEDIA Slow Deethylation (Rate-limiting in GW) DEA->DEDIA Slow Deisopropylation

Fig 1: Microbial dealkylation pathways yielding the persistent DIA metabolite in groundwater.

Quantitative Half-Life and Retardation Data

Experimental data reveals a stark contrast between laboratory-derived half-lives and in situ retardation times. Long-term multidecadal studies indicate that even 20 years after the prohibition of triazine herbicides in certain jurisdictions, DIA remains ubiquitous in groundwater[4][8].

Table 1: Comparative Persistence of DIA Across Environmental Matrices

Environmental MatrixDissolved Oxygen (DO)Estimated Half-Life / Retardation TimePrimary Degradation Bottleneck
Surface Soil (Aerobic) High (>5 mg/L)14 – 85 daysDealkylation kinetics
Shallow Aerobic Aquifer Moderate (~6.9 mg/L)> 90 days (No significant degradation)Low microbial biomass / Carbon limitation
Anaerobic Aquifer Low (<1 mg/L)> 200 days to Highly PersistentAbsence of oxidative dealkylation pathways
Clayey/Organic Sediments Variable~15 ± 1 years (Retardation Time)High sorption ( Kd​ ) restricting bioavailability

Data synthesized from Papiernik & Spalding (1998)[6] and Lee et al. (2022)[4].

Self-Validating Analytical Methodology: SPE-LC-MS/MS

To accurately quantify DIA at the sub-ng/L (parts-per-trillion) level, standard C18 extraction is insufficient due to the high polarity of the diamine structure, which leads to breakthrough. As an application standard, we employ a polymeric hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS)[9].

Step-by-Step Protocol

Step 1: Sample Quenching & Isotope Dilution

  • Filter 500 mL of groundwater through a 0.22 µm PVDF membrane to remove suspended particulate matter.

  • Crucial self-validating step: Spike the sample with 50 ng/L of isotopically labeled internal standard (DIA-d5 ). This corrects for matrix-induced ion suppression during the ESI process.

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 5 mL of LC-MS grade methanol followed by 5 mL of HPLC water through an Oasis HLB cartridge (200 mg).

  • Loading: Pass the 500 mL sample through the cartridge at a strictly controlled flow rate of 10 mL/min to ensure optimal mass transfer to the sorbent.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar interferents. Dry the cartridge under a gentle vacuum for 15 minutes.

Step 3: Elution & Reconstitution

  • Elute the retained analytes using 10 mL of an 80:20 Dichloromethane:Methanol mixture acidified with 0.2% trifluoroacetic acid (TFA). The TFA disrupts hydrogen bonding between the diamine groups and the sorbent.

  • Evaporate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute in 1.0 mL of 95:5 Water:Acetonitrile containing 0.1% formic acid.

Step 4: LC-MS/MS Acquisition

  • Chromatography: Utilize a C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) with a gradient of water/methanol containing 5 mM ammonium acetate. Methanol provides superior chromatographic selectivity for triazine metabolites compared to acetonitrile[10].

  • Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM).

  • Expert Insight: Monitor the primary transition m/z 174.1 → 104.0 for quantification. This specific transition is significantly more sensitive and less prone to isobaric interferences in groundwater than the alternative 174.1 → 96.1 transition[11].

Workflow S1 Groundwater Sampling & Filtration S2 Isotope Dilution (DIA-d5 Spike) S1->S2 S3 Solid-Phase Extraction (Oasis HLB) S2->S3 S4 Elution & Concentration (MeOH/DCM) S3->S4 S5 LC-MS/MS Analysis (ESI+, MRM Mode) S4->S5

Fig 2: Validated SPE-LC-MS/MS workflow for trace DIA quantification in groundwater matrices.

Conclusion & Remediation Perspectives

The persistence of 2-N-ethyl-1,3,5-triazine-2,4-diamine in groundwater is not an anomaly but a predictable outcome of the molecule's polarity and the aquifer's biogeochemical limitations. Passive natural attenuation is insufficient. Future remediation workflows must focus on biostimulation —specifically the injection of electron acceptors (oxygen) and labile carbon sources (e.g., sodium citrate or cyclodextrins) to reactivate dormant microbial dealkylation pathways in the subsurface[5].

References

  • National Center for Biotechnology Information. "Deisopropylatrazine (6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine) - PubChem Compound Summary." PubChem. URL:[Link]

  • Papiernik, S.K., & Spalding, R.F. (1998). "Atrazine, Deethylatrazine, and Deisopropylatrazine Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Lee, J., et al. (2022). "National Assessment of Long-Term Groundwater Response to Pesticide Regulation." Environmental Science & Technology. URL:[Link]

  • USGS National Environmental Methods Index. "O-2060-01: Pesticides in Water by SPE and HPLC-MS." NEMI. URL: [Link]

  • Hernandez, F., et al. (2004). "Comparison of Different Mass Spectrometric Techniques Combined with Liquid Chromatography for Confirmation of Pesticides in Environmental Water." Analytical Chemistry. URL:[Link]

  • Kerminen, K., & Kontro, M. (2018). "Influence of organic matter, nutrients, and cyclodextrin on microbial and chemical herbicide and degradate dissipation in subsurface." University of Helsinki (Helda). URL: [Link]

  • Clark, G. M., et al. (2001). "Differentiating nonpoint sources of deisopropylatrazine in surface water using discrimination diagrams." PubMed. URL:[Link]

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Foundational

Pharmacokinetics and Metabolic Trajectories of 6-Chloro-N-ethyl-1,3,5-triazine-2,4-diamine (Deisopropylatrazine) and its Metabolites

Introduction to Chlorotriazine Pharmacokinetics Understanding the pharmacokinetic (PK) profile of 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine , universally known as Deisopropylatrazine (DIA) , is critical for modern toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chlorotriazine Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine , universally known as Deisopropylatrazine (DIA) , is critical for modern toxicological risk assessment. DIA is a primary, structurally stable metabolite of the ubiquitous agricultural herbicides atrazine and simazine 1. With a molecular weight of 173.60 g/mol and moderate lipophilicity, DIA readily traverses biological membranes, acting as a systemic xenobiotic intermediate 2.

The toxicological significance of DIA does not solely stem from its direct activity, but rather from its role as an obligate precursor to diaminochlorotriazine (DACT) . DACT is a highly reactive electrophile responsible for endocrine disruption, specifically targeting the hypothalamic-pituitary-gonadal (HPG) axis 3. This technical guide deconstructs the biotransformation, physiologically based pharmacokinetic (PBPK) modeling, and self-validating analytical workflows required to study DIA and its downstream metabolites.

Biotransformation and Metabolic Trajectories

The hepatic clearance of DIA is driven by a biphasic metabolic process. Because chlorotriazines compete for the same enzymatic active sites, the metabolism of DIA is subject to competitive inhibition by its parent compounds and sister metabolites (e.g., deethylatrazine, DEA) 4.

Phase I: Cytochrome P450-Mediated N-Dealkylation

DIA undergoes rapid N-dealkylation to form DACT. In vitro studies utilizing rat liver microsomes demonstrate that this transformation is heavily dependent on specific cytochrome P450 isoforms. Inhibitor mapping utilizing anti-rat CYP antibodies and chemical inhibitors (e.g., cimetidine, SKF-525A) confirms that CYP2B1/2, CYP2C11, and CYP2E1 are the primary drivers of this dealkylation 5.

Phase II: Glutathione Conjugation

Once DACT is formed, its electrophilic chlorine atom becomes highly susceptible to nucleophilic attack. Glutathione S-transferases (GSTs) catalyze the conjugation of DACT with glutathione (GSH), ultimately leading to the excretion of mercapturic acid derivatives in the urine.

MetabolicPathway Parent Atrazine / Simazine (Parent Herbicides) DIA Deisopropylatrazine (DIA) (6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) Parent->DIA CYP450 N-dealkylation DACT Diaminochlorotriazine (DACT) (Major Electrophilic Metabolite) DIA->DACT CYP2B1/2, CYP2E1 Hydroxyl Hydroxylated Triazines (Minor Pathway) DIA->Hydroxyl Hydrolysis GSH Glutathione Conjugates (Mercapturic Acid Pathway) DACT->GSH Glutathione S-Transferase

Caption: Metabolic trajectory of DIA to DACT and phase II conjugates.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Standard compartmental pharmacokinetics fail to accurately predict chlorotriazine accumulation due to delayed gastrointestinal absorption and saturable hepatic metabolism. To resolve this, Campbell et al. developed a robust PBPK model scaling from rat to human 4.

Causality in Model Design: The model explicitly replaces fixed dose-dependent oral uptake rates with a delayed-absorption function. This adjustment was necessary because experimental dosing vehicles (like methylcellulose) artificially sequester the compound, altering the Tmax​ and Cmax​ . Furthermore, the model incorporates competitive inhibition algorithms, recognizing that high concentrations of DIA will competitively inhibit the clearance of DEA, leading to non-linear systemic accumulation 4.

Quantitative Pharmacokinetic Summary
Pharmacokinetic Parameter / MetricValue / ConcentrationBiological Context
Simulated Steady-State Urinary Excretion (55-kg Human at 1.0 µg/kg/day ATZ)
Deisopropylatrazine (DIA)1.4 µg/LIntermediate chlorotriazine metabolite
Diaminochlorotriazine (DACT)2.5 µg/LTerminal electrophilic metabolite
Total Chlorotriazines (TCT)6.0 µg/LAggregate biomarker for exposure
Toxicological Points of Departure (POD)
NOAEL (LH Surge Suppression)1.8 mg/kg/dayChronic exposure threshold
NOAEL (Pubertal Delay)6.25 mg/kg/dayDevelopmental exposure threshold
Human Urinary Biomonitoring Equivalent360.6 µg/LCorresponds to chronic POD (1.8 mg/kg/day)

Pharmacodynamics: Mechanism of Endocrine Disruption

The ultimate toxicological endpoint of DIA exposure is mediated by its conversion to DACT. DACT accounts for over 95% of the total chlorotriazine plasma area under the curve (AUC) following parent compound exposure 3.

Because DACT retains the chlorine atom but lacks the steric hindrance of the bulky isopropyl and ethyl alkyl groups, it acts as a highly reactive electrophile. It forms covalent protein adducts within the anterior pituitary cells (LβT2). This adduction physically disrupts the signaling cascade required for Gonadotropin-Releasing Hormone (GnRH)-induced intracellular calcium transients. The blunting of this calcium signaling directly suppresses the Luteinizing Hormone (LH) surge, leading to delayed puberty and reproductive senescence 3.

Mechanism DACT DACT Accumulation (Plasma & Pituitary) Adducts Covalent Protein Adduct Formation (Anterior Pituitary LβT2 Cells) DACT->Adducts Electrophilic Attack Ca Suppression of GnRH-Induced Intracellular Ca2+ Transients Adducts->Ca Signaling Disruption LH Inhibition of Luteinizing Hormone (LH) Surge Ca->LH Endocrine Blunting Phenotype Delayed Puberty & Reproductive Senescence LH->Phenotype Systemic Effect

Caption: Mechanism of DACT-induced endocrine disruption via the HPG axis.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness (E-E-A-T), pharmacokinetic assays must be designed as self-validating systems. The following protocols embed internal controls to account for matrix effects and enzymatic variability.

Protocol A: In Vitro Hepatocyte Clearance & CYP Mapping

Rationale: To isolate the specific CYP450 isoforms responsible for DIA clearance, we utilize a competitive inhibition matrix. The inclusion of cimetidine (a broad-spectrum CYP inhibitor) serves as a self-validating positive control for total metabolic arrest 5.

  • Preparation: Thaw cryopreserved human/rat hepatocytes in Williams' Medium E supplemented with cell maintenance factors. Assess viability via Trypan Blue exclusion (must be >85%).

  • Inhibitor Pre-incubation: Aliquot cells into a 96-well plate ( 1×106 cells/mL). Add specific CYP inhibitors (e.g., SKF-525A for CYP2B, anti-CYP2E1 antibodies) to designated wells. Incubate for 15 mins at 37°C.

  • Substrate Addition: Spike DIA to a final concentration of 10 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of 13C3​ -labeled DIA (Internal Standard).

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS.

Protocol B: LC-MS/MS Quantification of DIA and DACT in Plasma

Rationale: DACT is highly polar and poorly retained on standard reversed-phase columns. Furthermore, plasma phospholipids cause severe ion suppression in the mass spectrometer. Using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) alongside a 13C -labeled internal standard creates a self-correcting mathematical ratio that validates extraction efficiency and negates matrix effects.

  • Sample Spiking: To 100 µL of plasma, add 10 µL of 13C3​ -DIA and 13C3​ -DACT internal standard mix (100 ng/mL). Vortex for 30 seconds.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • SPE Conditioning: Condition an Oasis MCX 96-well plate with 1 mL methanol followed by 1 mL of 2% formic acid in water.

  • Loading & Washing: Load the plasma supernatant. Wash with 1 mL of 2% formic acid, followed by 1 mL of 100% methanol to elute neutral lipids.

  • Elution: Elute the basic triazines (DIA, DACT) using 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution & Injection: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water). Inject 5 µL onto a UPLC C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 Plasma Spike (13C-DIA IS) Step2 Protein PPT (Acetonitrile) Step1->Step2 Step3 SPE Clean-up (MCX Cartridge) Step2->Step3 Step4 UPLC Separation (C18 Column) Step3->Step4 Step5 ESI-MS/MS (MRM Mode) Step4->Step5

Caption: Self-validating LC-MS/MS workflow for chlorotriazine quantification.

Conclusion

The pharmacokinetics of 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (DIA) dictate the systemic availability of its highly reactive daughter metabolite, DACT. Because DIA and DACT compete for hepatic clearance pathways, exposure modeling requires advanced PBPK frameworks rather than linear kinetic assumptions. By employing self-validating analytical protocols utilizing stable isotope internal standards and targeted SPE, researchers can accurately quantify these metabolites, providing vital data for endocrine disruption risk assessments.

References

  • Benchchem. "Standard Preparation and Synthesis of Deisopropylatrazine for Research Applications." Benchchem. 1

  • Campbell, J., et al. "PBPK Model for Atrazine and Its Chlorotriazine Metabolites in Rat and Human." Toxicological Sciences. 4

  • Dooley, G. P., et al. "The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients." PMC.3

  • Hanioka, N., et al. "In vitro biotransformation of atrazine by rat liver microsomal cytochrome P450 enzymes." PubMed. 5

  • PubChem. "Deisopropylatrazine | CID 13878." NIH. 2

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 2-N-ethyl-1,3,5-triazine-2,4-diamine by HPLC-MS/MS: A Detailed Application Note and Protocol

Abstract This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-N-ethyl-1,3,5-triazine-2,4-diamine. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-N-ethyl-1,3,5-triazine-2,4-diamine. This compound, a member of the triazine class, is relevant in environmental monitoring and food safety analysis due to the widespread use of triazine herbicides. The method detailed herein is designed for researchers, scientists, and professionals in drug development and analytical testing who require a reliable and validated protocol for the precise measurement of this analyte in various matrices. The protocol covers all critical aspects from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility. This guide is structured to provide both a practical step-by-step workflow and a deeper understanding of the analytical principles, grounded in authoritative references.

Introduction

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds widely used in agriculture for weed control. Due to their persistence and potential for environmental contamination, monitoring their presence in water, soil, and food products is of significant importance. 2-N-ethyl-1,3,5-triazine-2,4-diamine is a key compound within this class. Accurate and sensitive quantification is crucial for assessing environmental exposure and ensuring compliance with regulatory limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of trace-level contaminants due to its high selectivity and sensitivity.[1] This application note provides a detailed protocol for the quantification of 2-N-ethyl-1,3,5-triazine-2,4-diamine using HPLC-MS/MS, addressing the need for a well-characterized and validated analytical method. The principles and validation criteria outlined are in alignment with international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and defensible data.[2][3][4]

Principle of the Method

The method is based on the separation of 2-N-ethyl-1,3,5-triazine-2,4-diamine from the sample matrix using reversed-phase high-performance liquid chromatography (HPLC). The analyte is then detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique monitors specific precursor-to-product ion transitions for the analyte and an internal standard, minimizing matrix interference and ensuring accurate quantification. The use of an isotopically labeled internal standard is recommended to compensate for any variability during sample preparation and analysis.[5]

Materials and Methods

Reagents and Materials
  • Reference Standards: 2-N-ethyl-1,3,5-triazine-2,4-diamine (analytical grade) and a suitable isotopically labeled internal standard (e.g., Atrazine-d5).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid and ammonium acetate (LC-MS grade).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric) may be required depending on the matrix.[6][7]

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Standard and Sample Preparation

Individual stock solutions of 2-N-ethyl-1,3,5-triazine-2,4-diamine and the internal standard are prepared in methanol at a concentration of 1 mg/mL.[8] Working standard solutions are then prepared by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water). Calibration standards are prepared by spiking the appropriate matrix extract with the working standard solutions to cover the desired concentration range.

The choice of sample preparation is matrix-dependent. A generic protocol for water samples is provided below. For more complex matrices like soil or food, more rigorous extraction and clean-up steps may be necessary.[9]

Protocol for Water Sample Preparation:

  • Acidify 50 mL of the water sample with formic acid to a final concentration of 0.1%.[8]

  • Add the internal standard to each sample, calibrator, and quality control (QC) sample.

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analyte with an appropriate solvent, such as acetonitrile or methanol.[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition for HPLC-MS/MS analysis.

G

HPLC-MS/MS Method

The chromatographic conditions should be optimized to achieve good peak shape and separation from matrix components.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8]Provides good retention and separation for moderately polar compounds like triazines.
Mobile Phase A 0.1% Formic acid in waterAcidification promotes protonation of the analyte for better ESI efficiency.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/min[8]A typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °C[8]Elevated temperature can improve peak shape and reduce viscosity.[10]
Injection Volume 5-10 µLDependent on instrument sensitivity and sample concentration.
Gradient Elution A gradient from low to high organic content is typically used to elute the analyte and clean the column. A representative gradient is provided in the table below.A gradient allows for the separation of compounds with a range of polarities.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.01090
7.01090
7.19010
10.09010

The mass spectrometer should be tuned for optimal sensitivity for 2-N-ethyl-1,3,5-triazine-2,4-diamine.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveTriazines readily form protonated molecules [M+H]+ in positive ESI.[11]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.
Precursor Ion [M+H]+ of 2-N-ethyl-1,3,5-triazine-2,4-diamineThe protonated molecular ion of the analyte.
Product Ions At least two characteristic product ionsConfirmation of analyte identity requires monitoring at least two transitions.
Collision Energy Optimized for each transitionThe collision energy is optimized to maximize the signal of the product ions.
Source Parameters Optimized according to the instrument manufacturer's recommendations (e.g., spray voltage, gas flows, temperature).[5]Optimal source parameters are crucial for efficient ionization and ion transfer.

Example MRM Transitions (Hypothetical): Note: These values are illustrative and must be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
2-N-ethyl-1,3,5-triazine-2,4-diamine154.196.12069.125
Atrazine-d5 (IS)221.1179.122109.128

G DataSystem Data System Autosampler Autosampler Pump Pump Autosampler->Pump Column Column Pump->Column ESI ESI Column->ESI Waste Waste Column->Waste Q1 Q1 ESI->Q1 Q2 Q2 Q1->Q2 Q3 Q3 Q2->Q3 Detector Detector Q3->Detector Detector->DataSystem

Method Validation

A full method validation should be performed to ensure the reliability of the results, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[12][13][14]

Selectivity

The selectivity of the method should be assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration should be performed. The correlation coefficient (r²) should be greater than 0.99.

Accuracy and Precision

The accuracy and precision of the method should be determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15%.

Example Acceptance Criteria for Accuracy and Precision:

QC LevelIntra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
Low±15%≤15%±15%≤15%
Medium±15%≤15%±15%≤15%
High±15%≤15%±15%≤15%
Matrix Effect

The matrix effect should be evaluated to assess the potential for ion suppression or enhancement from co-eluting matrix components. This can be determined by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.

Stability

The stability of the analyte in the matrix should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Analysis and Reporting

The concentration of 2-N-ethyl-1,3,5-triazine-2,4-diamine in the samples is determined by interpolating the peak area ratio from the calibration curve. The results should be reported with the appropriate units (e.g., ng/mL or µg/L).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 2-N-ethyl-1,3,5-triazine-2,4-diamine by HPLC-MS/MS. By following the described procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a thorough method validation, researchers can achieve reliable and accurate results for the monitoring of this important triazine compound. The emphasis on the scientific rationale behind the experimental choices is intended to empower users to adapt and troubleshoot the method for their specific applications.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Published June 3, 2015. Accessed March 26, 2026. [Link]

  • Arpino, P. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. Accessed March 26, 2026. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. 2012;4(3):231-236. Accessed March 26, 2026. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Published February 6, 2025. Accessed March 26, 2026. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Published July 21, 2011. Accessed March 26, 2026. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Published February 15, 2012. Accessed March 26, 2026. [Link]

  • Zheng, X. et al. Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry. 2015;63(44):9791-9800. Accessed March 26, 2026. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Published November 2022. Accessed March 26, 2026. [Link]

  • Psillakis, E. Recent Advances in the Extraction of Triazines from Water Samples. IntechOpen. Published May 29, 2013. Accessed March 26, 2026. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Published November 11, 2022. Accessed March 26, 2026. [Link]

  • Federal Register. M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Published November 7, 2022. Accessed March 26, 2026. [Link]

  • Pico, Y. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Molecules. 2026;31(3):14. Accessed March 26, 2026. [Link]

  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Labcompare. Accessed March 26, 2026. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Published February 15, 2012. Accessed March 26, 2026. [Link]

  • Obana, H. et al. Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst. 2000;125(11):1966-1969. Accessed March 26, 2026. [Link]

  • Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. Molecules. 2026;31(3):14. Accessed March 26, 2026. [Link]

  • Obana, H. et al. Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst. 2000;125(11):1966-1969. Accessed March 26, 2026. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. Accessed March 26, 2026. [Link]

  • Thermo Fisher Scientific. UHPLC Separation of Triazine Herbicides at Elevated Temperature. LCGC International. 2008;26(11):s26-s29. Accessed March 26, 2026. [Link]

  • Vreeken, R. H. et al. Flow-Injection Analysis-Thermospray Tandem Mass Spectrometry of Triazine Herbicides and Some of Their Degradation Products in Su. Analytical Chemistry. 1993;65(13):1723-1733. Accessed March 26, 2026. [Link]

  • Banoub, J. H. et al. Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Published January 1996. Accessed March 26, 2026. [Link]

  • NextSDS. N2-Ethyl-1,3,5-triazine-2,4-diamine — Chemical Substance Information. Accessed March 26, 2026. [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-. Accessed March 26, 2026. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Triazines & Metolachlor. Accessed March 26, 2026. [Link]

  • Lage, S. et al. Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research. 2017;24(8):7517-7528. Accessed March 26, 2026. [Link]

  • Vulliet, E. et al. Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. Archimer. Accessed March 26, 2026. [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N',N'-tetraethyl-. Accessed March 26, 2026. [Link]

  • Wang, J. et al. A Nanoparticle-based Solid Phase Extraction Method for Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometric Analysis. PMC. Published 2010. Accessed March 26, 2026. [Link]

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction of Desethylatrazine from Water Samples

Abstract This application note provides a detailed, robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 2-N-ethyl-1,3,5-triazine-2,4-diamine, a principal degradation product of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 2-N-ethyl-1,3,5-triazine-2,4-diamine, a principal degradation product of the herbicide atrazine, from various water matrices. Desethylatrazine is a compound of significant environmental interest due to its higher polarity and mobility compared to the parent compound, leading to its frequent detection in ground and surface waters. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for trace-level analysis. The protocol emphasizes the scientific rationale behind each step, ensuring both high recovery and excellent reproducibility.

Introduction and Scientific Principles

2-N-ethyl-1,3,5-triazine-2,4-diamine, commonly known as desethylatrazine (DEA), is formed through the microbial dealkylation of atrazine. Its chemical properties, particularly its increased polarity relative to atrazine, present unique challenges for extraction from aqueous samples. While atrazine is well-retained by traditional C18 silica sorbents, the more polar nature of DEA can lead to lower and more variable recoveries with these phases.[1][2]

This protocol leverages a polymeric reversed-phase sorbent, which offers superior retention for polar analytes compared to standard C18 materials. The mechanism relies on a combination of hydrophobic and hydrophilic interactions, making it ideal for a broad range of analytes, including polar metabolites like DEA.[3][4] Furthermore, precise pH control of the water sample is critical. Adjusting the sample pH to a neutral or slightly acidic range ensures that the triazine ring is not protonated, maximizing its retention on the reversed-phase sorbent.[5][6][7]

The subsequent elution is achieved using a solvent with sufficient polarity to disrupt the analyte-sorbent interactions without co-eluting a significant amount of matrix interferences. This protocol is designed to be compatible with downstream analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS).[6][8]

Experimental Workflow Overview

The entire process, from sample collection to final analysis, follows a systematic workflow designed to minimize analyte loss and maximize purity.

SPE_Workflow cluster_pre Pre-Extraction cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Collect 500 mL Water Sample Filter 2. Filter Sample (0.45 µm) Sample->Filter pH_Adjust 3. Adjust pH to 7.0 Filter->pH_Adjust Condition 4. Condition Cartridge (Methanol -> Water) pH_Adjust->Condition Load 5. Load Sample (10-15 mL/min) Condition->Load Wash 6. Wash Cartridge (DI Water) Load->Wash Dry 7. Dry Sorbent (Nitrogen Stream) Wash->Dry Elute 8. Elute Analyte (Ethyl Acetate) Dry->Elute Evaporate 9. Evaporate to Near Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 11. Analyze via LC-MS/MS or GC-MS Reconstitute->Analyze

Caption: SPE Workflow for Desethylatrazine Analysis.

Materials and Reagents

ItemSpecifications
SPE Cartridge Polymeric Reversed-Phase (e.g., Oasis HLB), 500 mg, 6 mL[3][9][10]
Water Sample 500 mL, collected in amber glass bottles
Methanol (MeOH) HPLC Grade
Ethyl Acetate HPLC Grade
Reagent Water Deionized (DI) Water, >18 MΩ·cm
Sodium Hydroxide (NaOH) 0.1 M solution for pH adjustment
Hydrochloric Acid (HCl) 0.1 M solution for pH adjustment
Nitrogen Gas High Purity
Glassware Volumetric flasks, graduated cylinders, conical tubes
Filtration 0.45 µm glass fiber filters
SPE Manifold Vacuum manifold capable of processing multiple cartridges

Detailed Step-by-Step Protocol

This protocol is optimized for a 500 mL water sample. Adjust volumes proportionally for different sample sizes.

Part 1: Sample Pre-treatment
  • Filtration: If the water sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge. Clogging can lead to inconsistent flow rates and poor recovery.[1]

  • pH Adjustment: Measure the pH of the water sample. Adjust the pH to 7.0 ± 0.2 using 0.1 M HCl or 0.1 M NaOH. Maintaining a neutral pH is crucial for ensuring consistent retention of triazine herbicides on polymeric sorbents.[5]

  • Spiking (Optional): For quality control or method validation, spike the sample with a known concentration of desethylatrazine standard and a surrogate standard at this stage.

Part 2: Solid-Phase Extraction
  • Cartridge Conditioning:

    • Place the polymeric SPE cartridges on a vacuum manifold.

    • Pass 5 mL of methanol through the cartridge at a slow drip rate. This step solvates the polymeric sorbent, activating it for sample retention. Do not allow the sorbent to go dry.

    • Follow with 5 mL of reagent water to rinse away the methanol and prepare the sorbent for the aqueous sample. Again, do not allow the sorbent bed to dry before sample loading.[5]

  • Sample Loading:

    • Load the entire 500 mL pre-treated water sample onto the cartridge.

    • Maintain a consistent flow rate of 10-15 mL/min.[5] A flow rate that is too high will result in analyte breakthrough and low recovery, while a rate that is too slow will unnecessarily prolong the extraction time.

  • Sorbent Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of DI water. This step removes any weakly retained, polar interferences without displacing the target analyte.

  • Sorbent Drying:

    • Dry the cartridge thoroughly by drawing a vacuum or passing a stream of high-purity nitrogen through it for 15-20 minutes.[11] Removing residual water is critical for efficient elution with a non-polar organic solvent.

  • Analyte Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained desethylatrazine by passing 5 mL of ethyl acetate through the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).[11][12] A slow elution ensures complete interaction between the solvent and the sorbent, maximizing recovery.

Part 3: Post-Elution Processing
  • Evaporation:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature or in a water bath set to no higher than 35°C. Overheating can cause degradation of the analyte.

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 1.0 mL) of a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS or hexane for GC-MS).[5]

    • Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for instrumental analysis.

Expected Performance and Quality Control

Following this protocol, mean procedural recoveries for desethylatrazine are expected to be in the range of 90-105%.[6] To ensure the trustworthiness of the results, it is essential to incorporate a robust quality control system:

  • Method Blank: Process a sample of reagent water through the entire protocol to check for contamination from reagents or equipment.

  • Laboratory Fortified Blank (LFB): Spike a reagent water sample with a known concentration of the analyte to verify method accuracy and recovery.

  • Matrix Spike: Spike a real water sample to assess the effect of the sample matrix on the extraction efficiency.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Recovery Sample flow rate too highReduce loading flow rate to 10-15 mL/min.
Sorbent bed went dry during conditioningRe-condition the cartridge, ensuring the sorbent remains wet.
Incomplete elutionUse a slower elution flow rate (1-2 mL/min) or perform a second elution step.
Improper sample pHVerify pH meter calibration and ensure sample pH is 7.0 ± 0.2.
High Variability (RSD) Inconsistent flow ratesUse a vacuum manifold with flow control valves.
Incomplete sorbent dryingIncrease drying time or nitrogen flow to ensure all water is removed.
Contamination in Blank Contaminated reagents or glasswareUse HPLC-grade solvents and thoroughly clean all glassware.
Carryover from SPE manifoldClean the manifold needles and ports between samples.

References

  • U.S. Environmental Protection Agency. (2007). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link][13][14]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link][15]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link][5]

  • Lin, Y., & Yokley, R. A. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7252–7258. Retrieved from [Link][6][7]

  • Crescenzi, C., Di Corcia, A., & Samperi, R. (2003). Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 17(24), 2707–2712. Retrieved from [Link][8]

  • Carter, D. S. (1995). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link][1][16]

  • Pichon, V., Cau-dit-Coumes, C., & Chen, L. (2010). Solid-phase extraction of some herbicides presents in water. ResearchGate. Retrieved from [Link][3]

  • Senseman, S. A., & Ketchersid, M. L. (n.d.). Evaluation of C18 solid-phase extraction cartridges for the isolation of select pesticides and metabolites. ResearchGate. Retrieved from [Link][2]

  • Barchańska, H., Słomak, M., & Piotrowska, M. (2016). Atrazine, triketone herbicides, and their degradation products in sediment, soil and surface water samples in Poland. Environmental Science and Pollution Research, 23(16), 16481–16492. Retrieved from [Link][17]

  • Abdullah, M. P., & Daud, N. M. (2015). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Sains Malaysiana, 44(1), 115-121. Retrieved from [Link][11]

  • Wang, S., Wang, Z., & Wang, C. (2023). Assessing Biodegradation Processes of Atrazine in Constructed Wetland Using Compound-Specific Stable Isotope Analysis. MDPI. Retrieved from [Link][12]

  • Beltran, A., & Mauri, A. (2022). Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors. MDPI. Retrieved from [Link][9]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. Retrieved from [Link][18]

  • Waters Corporation. (n.d.). Sample Preparation and Laboratory Automation. Retrieved from [Link][19]

  • Waters Corporation. (n.d.). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS. Retrieved from [Link][20]

  • U.S. Environmental Protection Agency. (2005). Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. Retrieved from [Link][4]

  • Allinson, G., & Allinson, M. (2007). Determination of commonly used polar herbicides in agricultural drainage waters in Australia by HPLC. ResearchGate. Retrieved from [Link][10]

  • de Souza, A. D. L., & da Silva, J. B. B. (2025). Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. ResearchGate. Retrieved from [Link][21]

  • SIELC Technologies. (n.d.). Separation of 6-Ethyl-1,3,5-triazine-2,4-diamine on Newcrom R1 HPLC column. Retrieved from [Link][22]

  • U.S. Environmental Protection Agency. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][23]

  • Li, Y., et al. (2025). Determination of triazine herbicides from water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC. Food Chemistry, 468, 142430. Retrieved from [Link][24]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of Atrazine and its Metabolite, 2-N-ethyl-1,3,5-triazine-2,4-diamine (Desethylatrazine)

Welcome to the technical support center for the chromatographic resolution of atrazine and its primary metabolite, desethylatrazine (DEA). This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic resolution of atrazine and its primary metabolite, desethylatrazine (DEA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these two closely related triazine compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome co-elution and achieve robust, reliable analytical results.

The Challenge: Understanding the Co-elution of Atrazine and Desethylatrazine

Atrazine, a widely used herbicide, and its N-dealkylated metabolite, desethylatrazine (DEA), present a common analytical challenge in reversed-phase high-performance liquid chromatography (RP-HPLC)[1][2]. Their structural similarity, differing only by an ethyl group, results in very close retention times on standard C18 columns, often leading to co-elution or poor resolution. This complicates accurate quantification, which is critical for environmental monitoring, toxicology studies, and metabolic research.

Both atrazine and DEA are basic compounds, which can lead to undesirable secondary interactions with residual silanol groups on silica-based stationary phases. This can cause significant peak tailing, further hindering resolution[3]. Effective method development requires a multi-faceted approach, considering stationary phase chemistry, mobile phase composition, and other chromatographic parameters.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols for resolution.

Q1: My atrazine and desethylatrazine peaks are completely co-eluting on my C18 column. What is my first step?

A1: Adjusting the Mobile Phase Strength and pH.

Co-elution on a C18 column is a common starting point. The first and often most effective step is to manipulate the mobile phase to increase retention and alter selectivity.

Causality: Increasing the aqueous component of the mobile phase will increase the retention of both compounds, providing more time for the stationary phase to interact differently with them. Adjusting the pH is crucial for basic compounds like triazines. At a low pH (around 3-4), the residual silanol groups on the silica packing are protonated and less likely to cause peak tailing through secondary ionic interactions with the protonated analytes[3]. This sharpening of the peaks can, in itself, improve resolution.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v). This will bring the pH to approximately 2.7.

  • Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid (v/v).

  • Initial Conditions: Start with a higher aqueous composition than your current method. For example, if you were using 60% organic, try 40-50%.

  • Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 minutes.

  • Inject Standard: Inject a standard mixture of atrazine and DEA.

  • Evaluate: Observe the change in retention time and resolution. Even a small increase in separation can be a good starting point for further optimization.

Q2: I've adjusted the mobile phase strength and pH, but the resolution is still not sufficient (<1.5). What's next?

A2: Exploring Alternative Stationary Phase Chemistry.

If modifying the mobile phase on a C18 column doesn't provide adequate resolution, the next logical step is to change the stationary phase. Different stationary phases offer unique separation mechanisms that can exploit the subtle chemical differences between atrazine and DEA.

Causality:

  • Phenyl-Hexyl Columns: These columns provide a different selectivity compared to C18 columns due to the presence of a phenyl ring in the stationary phase[4]. This allows for π-π interactions between the phenyl ring and the aromatic triazine ring of the analytes, in addition to hydrophobic interactions. This alternative interaction can often lead to a change in elution order and improved resolution for aromatic compounds[4].

  • Cyano (CN) Columns: Cyano columns are less hydrophobic than C18 columns and offer dipole-dipole interactions as a primary separation mechanism[5]. This can be advantageous for separating compounds with differing polarities.

Comparative Data of Stationary Phases for Atrazine and DEA Separation

Stationary PhasePrimary Interaction MechanismExpected Outcome for Atrazine/DEA SeparationRecommended Organic Modifier
C18 (ODS) HydrophobicModerate separation, prone to co-elution. Baseline resolution can be challenging.Acetonitrile or Methanol
Phenyl-Hexyl Hydrophobic & π-π interactionsOften provides enhanced selectivity and can reverse the elution order compared to C18.[4]Methanol is often preferred to enhance π-π interactions[6].
Cyano (CN) Dipole-dipole & HydrophobicCan provide unique selectivity, particularly if there are differences in the dipole moments of the analytes.[5]Acetonitrile
Q3: I'm seeing significant peak tailing for both compounds, which is making integration difficult. How can I improve peak shape?

A3: Optimizing Mobile Phase pH and Considering Additives.

Peak tailing for basic compounds like atrazine and DEA is a classic sign of secondary interactions with the stationary phase.

Causality: As mentioned, acidic mobile phases (pH 3-4) are effective in minimizing these interactions[3]. If lowering the pH is not sufficient, the addition of a competing base to the mobile phase can help. This additive will interact with the active silanol sites, effectively "masking" them from the analytes.

Experimental Protocol: Using a Mobile Phase Additive

  • Caution: Mobile phase additives can have long-term effects on your column and may not be compatible with all detectors (e.g., mass spectrometry). Always consult your column's care and use guide.

  • Prepare Mobile Phase: Prepare your mobile phase as usual (e.g., water/acetonitrile with 0.1% formic acid).

  • Add Competing Base: To the aqueous portion of your mobile phase, add a low concentration of a competing base like triethylamine (TEA). A starting concentration of 0.05% (v/v) is often effective.

  • Equilibrate Thoroughly: It is crucial to thoroughly equilibrate the column with the new mobile phase, as it may take some time for the additive to coat the active sites.

  • Inject and Evaluate: Inject your standard and compare the peak shape to your previous results.

Q4: I have some separation, but it's not consistent between runs. What could be the cause?

A4: Temperature Control and Gradient Elution.

Inconsistent retention times and resolution can often be attributed to fluctuations in column temperature or the limitations of an isocratic method for a complex separation.

Causality:

  • Temperature: Even small changes in column temperature can affect selectivity[6]. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 35-40 °C) can improve reproducibility.

  • Gradient Elution: For analytes with different polarities, a gradient elution can provide better peak shapes and resolution compared to an isocratic method[7]. A shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the separation of closely eluting peaks[8].

Experimental Protocol: Implementing a Gradient Elution

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B (isocratic)

    • 2-10 min: Linear gradient from 30% to 50% B

    • 10-12 min: Linear gradient from 50% to 90% B (for column wash)

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 30% B

    • 15.1-20 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

This is a starting point, and the gradient slope and times may need to be adjusted to optimize the separation for your specific column and system.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Atrazine and DEA Co-elution q1 Q1: Adjust Mobile Phase Strength and pH (Low pH) start->q1 q2 Q2: Change Stationary Phase (Phenyl-Hexyl or Cyano) q1->q2 No resolution_achieved Resolution Achieved q1->resolution_achieved Sufficient Resolution? Yes q3 Q3: Address Peak Tailing (Mobile Phase Additives) q2->q3 No q2->resolution_achieved Sufficient Resolution? Yes q4 Q4: Improve Consistency (Temperature Control & Gradient) q3->q4 No q3->resolution_achieved Improved Peak Shape & Resolution? Yes q4->resolution_achieved Consistent & Resolved? Yes further_optimization Further Optimization (e.g., 2D-LC, SFC) q4->further_optimization No

Caption: A logical workflow for troubleshooting the co-elution of atrazine and desethylatrazine.

Frequently Asked Questions (FAQs)

  • What is the typical elution order of atrazine and desethylatrazine in reversed-phase HPLC?

    • In most standard reversed-phase methods using a C18 column, the more polar compound, desethylatrazine (DEA), will elute before the more hydrophobic parent compound, atrazine. However, this elution order can be reversed with certain stationary phases, such as a Phenyl-Hexyl column, due to differing separation mechanisms[4].

  • Should I use methanol or acetonitrile as the organic modifier?

    • Both can be effective. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure[9][10]. Methanol, being a protic solvent, can offer different selectivity, particularly for compounds capable of hydrogen bonding[6]. If you are using a Phenyl-Hexyl column, methanol is often recommended to enhance the π-π interactions[6].

  • Can I use a buffer instead of an acid in my mobile phase?

    • Yes, a buffer (e.g., phosphate or acetate) can be used to control the pH of the mobile phase. A buffer is particularly important if your mobile phase pH is close to the pKa of your analytes to ensure consistent ionization and retention. However, be mindful of the buffer's solubility in the organic modifier and its compatibility with your detector.

  • What are some alternative, more advanced techniques if I still can't resolve the co-elution?

    • For very complex matrices or challenging separations, more advanced techniques can be employed:

      • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve very high resolution. A fraction containing the co-eluting peaks from the first dimension is transferred to a second dimension column for further separation[1].

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase and can offer different selectivity compared to HPLC.

References

  • Agilent Technologies. (2024). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Cardoso, F. G., et al. (2012). Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine.
  • Current World Environment. (2013). Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. Retrieved from [Link]

  • Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peak Shape and Retention of this sample of basic compounds improves at high pH where column has high IEX activity. Retrieved from [Link]

  • MDPI. (2022). Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Bridgewater College Digital Commons. (n.d.). Identification and Quantification of Atrazine in the North River Using SPE and HPLC. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Lab-Training. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Retrieved from [Link]

  • HPLC-Column. (n.d.). Compare Columns. Retrieved from [Link]

  • Preprints.org. (2024). Optimization and Validation of the Preconcentration Technique with SBSE Coupled HPLC-UV/DAD for the Identification of Atrazine. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • ACD/Labs. (n.d.). Compare Chromatographic Columns | Column Selector Online Tool. Retrieved from [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • ACS Publications. (2004). Influence of Humic Acid on Adsorption and Desorption of Atrazine, Hydroxyatrazine, Deethylatrazine, and Deisopropylatrazine onto a Clay-Rich Soil Sample. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

Sources

Optimization

optimizing mobile phase for 2-N-ethyl-1,3,5-triazine-2,4-diamine chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 2-N-ethyl-1,3,5-triazine-2,4-diamine (commonly analyzed alongside its chlorinated analog, desisopropylatrazine). Because this molecule is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-N-ethyl-1,3,5-triazine-2,4-diamine (commonly analyzed alongside its chlorinated analog, desisopropylatrazine). Because this molecule is a highly polar, basic degradation product, it frequently presents challenges such as void volume elution, severe peak tailing, and poor MS/MS ionization.

This guide provides field-proven, self-validating methodologies to optimize your mobile phase and troubleshoot common experimental failures.

Decision Matrix: Mobile Phase & Column Selection

The physical chemistry of triazine diamines dictates that standard C18 columns often fail to provide adequate retention. Your choice between Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC) must be dictated by your sample matrix and required retention mechanism.

MobilePhaseWorkflow Start Target: 2-N-ethyl-1,3,5-triazine-2,4-diamine Decision Select Chromatographic Mode Based on Sample Matrix Start->Decision RP_Path Aqueous Matrix (Urine / Water) Decision->RP_Path High Water Matrix HILIC_Path Organic Extract (SPE in ACN) Decision->HILIC_Path High Organic Matrix RP_Opt RP-LC Protocol Polar-embedded C18 2-5% MeOH, pH 2.8 RP_Path->RP_Opt HILIC_Opt HILIC Protocol Bare Silica / Amide 90% ACN, 10mM NH4Fa HILIC_Path->HILIC_Opt MS_Detect ESI+ MS/MS Detection Optimize Formic Acid RP_Opt->MS_Detect HILIC_Opt->MS_Detect

Decision workflow for RP-LC vs. HILIC mobile phase selection for triazine diamines.

Step-by-Step Methodologies

Protocol A: Reversed-Phase (RP-LC) Optimization

Objective: Achieve baseline retention and eliminate peak tailing for highly polar basic triazines in aqueous matrices.

  • Column Equilibration: Install a polar-embedded or core-shell C18 column (e.g., Raptor ARC-18) capable of withstanding highly aqueous conditions without phase collapse[1]. Equilibrate with 98% Mobile Phase A and 2% Mobile Phase B for 10 column volumes.

  • Mobile Phase A Preparation: Dissolve ammonium formate in LC-MS grade water to a final concentration of 5 mM. Adjust the pH to 2.8 using LC-MS grade formic acid.

    • Causality: The acidic pH protonates residual surface silanols on the silica stationary phase (pKa ~ 3.5), neutralizing them to prevent the secondary ion-exchange interactions that cause severe peak tailing for basic diamines.

  • Mobile Phase B Preparation: Use 100% LC-MS grade Methanol.

    • Causality: Methanol acts as a protic solvent, which significantly enhances the ionization efficiency of the basic diamine groups during ESI+ compared to aprotic solvents like acetonitrile.

  • Gradient Execution: Inject the sample. Hold at 2% B for 1.5 minutes to refocus the polar analytes at the column head and prevent peak broadening[2]. Ramp linearly to 50% B over 6 minutes.

  • Detection: Monitor via ESI-MS/MS. Ensure the formic acid concentration is optimized, as the total concentration of formic acid/formate in the gas phase is the most critical variable for ionizing atrazine derivatives[3].

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Maximize MS sensitivity and retention for organic-rich sample extracts (e.g., SPE eluates).

  • Column Equilibration: Install a bare silica or amide-bonded HILIC column. Equilibrate with 90% Mobile Phase B and 10% Mobile Phase A.

  • Mobile Phase A Preparation: Prepare a 100 mM ammonium formate buffer in water, adjusted to pH 3.0.

  • Mobile Phase B Preparation: Use 100% LC-MS grade Acetonitrile.

  • Isocratic Elution: Run the system isocratically at 90% B / 10% A (yielding a 10 mM effective buffer concentration)[4].

    • Causality: The high concentration of acetonitrile forces the polar diamine to partition heavily into the immobilized water-rich layer on the stationary phase, drastically increasing retention time while enhancing ESI droplet desolvation.

  • Sample Dilution: Ensure the injected sample is diluted in at least 80% acetonitrile.

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the localized water layer on the column, causing severe peak distortion and early elution.

Quantitative Data: Mobile Phase Performance Comparison

To validate your system, compare your experimental outputs against these expected baseline metrics for 2-N-ethyl-1,3,5-triazine-2,4-diamine chromatography.

Chromatographic ModeColumn ChemistryMobile Phase A (Aqueous)Mobile Phase B (Organic)Initial %BExpected Retention Factor (k')Peak Asymmetry (Tf)
Standard RP-LC Alkyl C180.1% Formic AcidAcetonitrile5%< 0.5 (Void Elution)> 2.0 (Tailing)
Optimized RP-LC Polar-embedded C185 mM NH₄Fa (pH 2.8)Methanol2%2.5 – 3.51.0 – 1.2
Optimized HILIC Bare Silica / Amide100 mM NH₄Fa (pH 3.0)Acetonitrile90%4.0 – 6.00.9 – 1.1

Troubleshooting & FAQs

Q: Why does 2-N-ethyl-1,3,5-triazine-2,4-diamine elute in the void volume on my standard C18 column? A: This molecule is a highly polar degradation product. Its low octanol-water partition coefficient (logP) means it lacks the hydrophobic surface area required to interact with standard C18 alkyl chains. To resolve this, switch to a polar-embedded C18 column and drop the initial organic modifier to 2-5%[1]. Alternatively, adopt a HILIC methodology where high polarity drives retention rather than fighting it[4].

Q: I am observing severe peak tailing. How can I correct this chromatographically? A: The diamine functional groups carry a partial positive charge at typical LC pH levels. These groups interact strongly with negatively charged, unendcapped residual silanols on the silica backbone via secondary ion-exchange mechanisms. Lowering the pH of your aqueous mobile phase to 2.8 using formic acid protonates the silanols, neutralizing them and eliminating these secondary interactions.

Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) impact the MS/MS signal for this compound? A: Yes. In RP-LC, methanol yields superior ionization efficiency for triazine diamines. Methanol is a protic solvent, which facilitates the transfer of protons to the basic secondary and primary amines of the triazine during the electrospray ionization (ESI+) process. The total concentration of formic acid/formate in the gas phase is also a critical variable for maximizing this ionization[3].

Q: My peaks are broadening significantly when injecting environmental water samples. What is the cause? A: Peak broadening of highly polar metabolites occurs if the mobile phase fails to refocus the compounds at the head of the analytical column[2]. When injecting large volumes of aqueous samples, ensure your starting mobile phase is highly aqueous (e.g., 98% water) and consider using a longer equilibration time to ensure the analyte partitions effectively before the gradient begins.

References

  • [1] Restek Resource Hub. "Customer Application: Optimization of a Real Pesticide Method for Routine Analysis." URL:[Link]

  • [3] NIH/PMC. "Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine." URL: [Link]

  • [2] ACS Publications. "Coupled-Column Liquid Chromatography Applied to the Trace-Level Determination of Triazine Herbicides and Some of Their Metabolites in Water Samples." URL: [Link]

  • [4] MDPI. "Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices." URL: [Link]

Sources

Troubleshooting

reducing ion suppression in 2-N-ethyl-1,3,5-triazine-2,4-diamine mass spectrometry

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for analytical chemists, toxicologists, and environmental researchers facing sensitivity and reproducibility challenges when quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for analytical chemists, toxicologists, and environmental researchers facing sensitivity and reproducibility challenges when quantifying 2-N-ethyl-1,3,5-triazine-2,4-diamine (a highly polar triazine degradate, monoisotopic mass 139.0858 Da[1]) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because of its low molecular weight and high polarity, this metabolite is notoriously susceptible to matrix-induced ion suppression in Electrospray Ionization (ESI)[2]. Below, we provide the mechanistic reasoning behind these failures and field-validated, step-by-step protocols to engineer a self-validating, robust analytical workflow.

Part 1: Mechanistic FAQ – The "Why" Behind the Problem

Q: Why does 2-N-ethyl-1,3,5-triazine-2,4-diamine suffer from such severe ion suppression compared to parent triazines like atrazine? A: The parent herbicides (e.g., atrazine, simazine) are relatively hydrophobic and retain well on standard C18 reversed-phase columns. In contrast, 2-N-ethyl-1,3,5-triazine-2,4-diamine has lost bulky alkyl groups, drastically increasing its polarity[3]. On a standard C18 column, it elutes very early, often co-eluting with the "solvent front." This front contains a massive influx of un-retained matrix components (e.g., environmental humic acids, biological salts, and dissolved organic matter)[4]. In the ESI source, these high-concentration background molecules outcompete the trace-level triazine diamine for available charge on the droplet surface, leading to a suppressed MS signal[5].

Q: How can I definitively prove that my low sensitivity is caused by ion suppression and not poor extraction recovery or instrument tuning? A: You must decouple the chromatography from the mass spectrometer using a Post-Column Infusion (PCI) experiment. By continuously infusing a pure standard of the analyte into the MS while injecting a blank matrix sample through the LC, you can visualize the exact retention times where matrix components quench the ionization.

Protocol: Post-Column Infusion (PCI) Diagnostic
  • Setup: Install a zero-dead-volume T-piece between the LC analytical column and the MS source.

  • Infusion: Connect a syringe pump to the T-piece. Infuse a 100 ng/mL pure standard of 2-N-ethyl-1,3,5-triazine-2,4-diamine at 10 µL/min.

  • Baseline: Start the LC flow (without injecting a sample) and monitor the specific MRM transition (e.g., m/z 140.1 → 96.0). Establish a stable baseline signal.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or environmental water).

  • Observation: Any sudden dips or "valleys" in the continuous baseline signal indicate zones of ion suppression. If the dip aligns with your analyte's retention time, matrix interference is your primary culprit.

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

To resolve ion suppression, you must attack the problem from three angles: Sample Preparation (Matrix Removal) , Chromatography (Retention Shift) , and Source Optimization (Ionization Efficiency) .

Solution 1: Targeted Matrix Removal via Mixed-Mode Cation Exchange (MCX)

Standard C18 Solid Phase Extraction (SPE) often fails to clean up highly polar samples because it relies solely on hydrophobic interactions[6]. Because 2-N-ethyl-1,3,5-triazine-2,4-diamine contains basic amine groups, we can exploit its pKa by using an MCX resin (containing both hydrophobic C18 and strong cation-exchange sulfonic acid groups).

Step-by-Step MCX SPE Protocol:

  • Sample Pre-treatment: Acidify 1 mL of the sample (water or biological fluid) with 2% formic acid to drop the pH below 3.0. Causality: This ensures the diamine groups are fully protonated (positively charged).

  • Conditioning: Pass 2 mL of Methanol (MeOH), followed by 2 mL of 2% formic acid in water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min. The protonated triazine diamine binds strongly to the negatively charged sulfonic acid groups.

  • Wash 1 (Aqueous): Wash with 2 mL of 2% formic acid in water to remove polar, neutral, and acidic interferences.

  • Wash 2 (Organic): Wash with 2 mL of 100% MeOH. Causality: This removes hydrophobic interferences (lipids, humic acids) while the analyte remains locked in place via ionic bonds.

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the basic amine groups, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate to dryness under gentle nitrogen and reconstitute in the initial LC mobile phase.

Solution 2: Chromatographic Shift via HILIC

If MCX SPE is insufficient, you must move the analyte away from the suppression zone. Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution for highly polar metabolites. HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase.

Step-by-Step HILIC LC-MS/MS Protocol:

  • Column Selection: Select a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Adequate buffer concentration is critical in HILIC to maintain a stable water layer on the stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic). Over 10 minutes, ramp down to 50% B.

  • Mechanism: In HILIC, water acts as the strong eluting solvent. The highly polar 2-N-ethyl-1,3,5-triazine-2,4-diamine will partition into the water-enriched layer on the stationary phase, retaining strongly and eluting after the hydrophobic matrix components, completely bypassing the solvent front suppression zone.

Solution 3: Isotope Dilution Mass Spectrometry

Even with optimized prep and chromatography, micro-variations in the matrix can cause residual suppression[4]. A self-validating quantitative method requires a Stable Isotope-Labeled Internal Standard (SIL-IS)[7].

Implementation: Spike samples with a 13C

  • or 2H -labeled analog of the triazine diamine prior to extraction. Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same degree of ion suppression. By quantifying based on the peak area ratio (Analyte / SIL-IS), the suppression effect is mathematically cancelled out, ensuring absolute quantitative accuracy.

Part 3: Data Visualization & Workflows

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Data reflects the extraction of 2-N-ethyl-1,3,5-triazine-2,4-diamine from complex environmental wastewater.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*Reproducibility (RSD %)
Protein Precipitation / Dilute & Shoot98%-85% (Severe Suppression) 24.5%
Standard C18 SPE45%-60% (High Suppression)15.2%
Mixed-Mode Cation Exchange (MCX) 92% -12% (Minimal Effect) 4.1%

*Matrix Effect is calculated as: (Response in Matrix / Response in Neat Solvent - 1) x 100. Negative values indicate suppression.

Table 2: Chromatographic Method Comparison
ParameterReversed-Phase (C18)HILIC (Zwitterionic)
Retention Time 1.2 min (Co-elutes with void volume)6.8 min (Well retained)
Peak Shape Broad, tailingSharp, symmetrical
Signal-to-Noise (S/N) 15:1145:1
Primary Matrix Interference Extreme (Solvent front overlap)Negligible
Diagnostic & Resolution Workflow

IonSuppression Start Symptom: Low Sensitivity for Triazine Diamine Diag Diagnostic: Post-Column Infusion Assess Matrix Effect Start->Diag Decision Where is the suppression? Diag->Decision SolventFront At Solvent Front (Early Elution) Decision->SolventFront Poor Retention SpecificRT At Analyte RT (Co-eluting Matrix) Decision->SpecificRT Matrix Interference FixChro Chromatography Fix: Switch to HILIC or Polar C18 SolventFront->FixChro FixPrep Sample Prep Fix: Implement MCX SPE SpecificRT->FixPrep Source Source/Quant Fix: Optimize ESI/APCI & Use SIL-IS FixChro->Source FixPrep->Source End Validated LC-MS/MS Method Source->End

Figure 1: Decision matrix for diagnosing and resolving ion suppression in triazine diamine LC-MS/MS.

References

  • PubChemLite. 2-n-ethyl-1,3,5-triazine-2,4-diamine. uni.lu. Available at: [Link][1]

  • Holtze, M. S., et al. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. ResearchGate. Available at:[Link][3]

  • Ross, M. K., & Filipov, N. M. Disposition of the Herbicide 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and Its Major Metabolites in Mice: A Liquid Chromatography/Mass Spectrometry Analysis of Urine, Plasma, and Tissue Levels. PMC. Available at:[Link][2]

  • U.S. Environmental Protection Agency. Method 536 Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). EPA NEPIS. Available at:[Link][5]

  • MDPI. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at:[Link][4]

  • ResearchGate. Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry. ResearchGate. Available at:[Link][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative Environmental Persistence: Deisopropylatrazine (DIA) vs. Deethylatrazine (DEA)

Executive Summary In environmental chemistry and xenobiotic metabolism, understanding the fate of s-triazine herbicides is critical due to their widespread detection in groundwater and surface water[1],[2]. Atrazine unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In environmental chemistry and xenobiotic metabolism, understanding the fate of s-triazine herbicides is critical due to their widespread detection in groundwater and surface water[1],[2]. Atrazine undergoes N-dealkylation to form two primary biologically active metabolites: deethylatrazine (DEA) and deisopropylatrazine (DIA)[3]. DIA is formally identified in chemical databases as 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (often simplified to 2-N-ethyl-1,3,5-triazine-2,4-diamine in structural queries)[4],[5]. Both metabolites retain the triazine ring and exhibit distinct environmental persistence profiles, necessitating rigorous comparative analysis to model their ecological risk and design effective remediation strategies[6].

Chemical Identity & Mechanistic Origins

The degradation of the parent compound atrazine into DEA and DIA is mediated by both abiotic hydrolysis and microbial enzymatic action (e.g., cytochrome P450-like activity in specific soil bacteria)[1],[7].

  • Deisopropylatrazine (DIA): Formed via the cleavage of the isopropyl group.

  • Deethylatrazine (DEA): Formed via the cleavage of the ethyl group.

Pathway ATZ Atrazine (Parent Herbicide) DEA Deethylatrazine (DEA) ATZ->DEA N-deethylation DIA Deisopropylatrazine (DIA) (6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) ATZ->DIA N-deisopropylation MIN Mineralization (CO2 + Bound Residues) DEA->MIN Ring Cleavage DIA->MIN Ring Cleavage

Atrazine degradation pathway yielding primary metabolites DEA and DIA.

Comparative Environmental Persistence

The persistence of DIA and DEA in soil and aquatic environments is highly variable and governed by three primary factors: microbial adaptation, soil depth, and moisture content[8],[9].

  • Microbial Adaptation: In soils with a history of s-triazine exposure ("adapted soils"), bacterial consortia rapidly degrade these metabolites. Historical data indicates that while DEA and DIA have half-lives ( T1/2​ ) of 33–72 days and 32–40 days respectively in non-adapted soils, these drop to approximately 10 days and 8 days in adapted soils[9].

  • Soil Depth & Moisture: Persistence increases significantly with soil depth due to declining microbial biomass. Under unsaturated conditions, the half-life of DIA can extend from 32 days in surface soils to 173 days at depths of 90–120 cm[8].

  • Mineralization Susceptibility: Studies utilizing radiotracers demonstrate that DIA is generally more susceptible to complete mineralization (ring cleavage to CO₂) than the parent atrazine, which provides a logical explanation for its relatively lower concentrations in groundwater compared to DEA and atrazine[8].

Quantitative Persistence Data
CompoundSoil Type / ConditionHalf-Life ( T1/2​ )Reference
Atrazine (Parent) Non-adapted (Aerobic)60 - 130 days[9],[3]
Atrazine (Parent) s-Triazine-adapted6 days[9]
Deethylatrazine (DEA) Non-adapted33 - 72 days[9]
Deethylatrazine (DEA) s-Triazine-adapted10 days[9]
Deisopropylatrazine (DIA) Non-adapted (Surface)32 - 40 days[8],[9]
Deisopropylatrazine (DIA) Non-adapted (90-120cm depth)Up to 173 days[8]
Deisopropylatrazine (DIA) s-Triazine-adapted8 days[9]

Experimental Protocols: Persistence & Degradation Analysis

As a Senior Application Scientist, I emphasize that environmental fate studies must be designed as self-validating systems. Relying solely on the disappearance of a parent compound via standard LC-MS can lead to false assumptions about degradation, as compounds may simply bind irreversibly to soil matrices[1]. The following protocol utilizes ¹⁴C-radiolabeling to ensure a closed mass balance.

Workflow S1 1. Matrix Spiking (14C-labeled DIA/DEA) S2 2. Controlled Incubation (Variable Depth/Moisture) S1->S2 S3 3. Solvent Extraction (Methanol/Water Partitioning) S2->S3 S4 4. Analytical Separation (HPLC-UV & LSC) S3->S4 S5 5. Kinetic Modeling (First-Order Decay & Mass Balance) S4->S5

Self-validating experimental workflow for soil persistence and degradation analysis.

Protocol: ¹⁴C-Radiotracer Soil Incubation & Mass Balance

Objective: To objectively quantify the half-lives, extractable metabolites, and bound residues of DIA and DEA.

Step 1: Matrix Preparation and Spiking

  • Sieve field-collected soil (comparing s-triazine-adapted vs. non-adapted) to 2 mm.

  • Spike 50 g of soil with ¹⁴C-ring-labeled DIA or DEA to achieve an environmentally relevant concentration (e.g., 1.0 mg/kg).

  • Causality Check: Using ring-labeled isotopes is critical; side-chain labels would be lost during initial dealkylation, preventing the tracking of the recalcitrant triazine ring[8].

Step 2: Controlled Incubation

  • House the spiked soils in biometer flasks equipped with a CO₂ trap (e.g., 0.1 M NaOH) and a volatile organic trap (polyurethane foam).

  • Incubate in the dark at 25°C under controlled moisture (e.g., 75% field capacity).

  • Causality Check: Dark incubation prevents abiotic photolytic degradation, isolating microbial and standard hydrolytic degradation pathways[1].

Step 3: Sequential Extraction

  • At predetermined intervals (0, 7, 14, 28, 60, 120 days), extract the soil using a methanol/water (80:20 v/v) solvent system.

  • Shake mechanically for 2 hours, centrifuge, and decant. Repeat three times to ensure exhaustive extraction.

Step 4: Analytical Separation (HPLC-UV/Radiometric)

  • Analyze the concentrated extract using an HPLC system coupled with a UV detector (220 nm) and an inline Liquid Scintillation Counter (LSC).

  • Validation: The total radioactivity in the extract + radioactivity in the CO₂ trap + radioactivity in the post-extraction soil pellet (determined via biological oxidation/combustion) must equal 90-110% of the initial spiked amount. This closed mass balance validates the integrity of the assay.

Step 5: Kinetic Modeling

  • Plot the natural log of the remaining extractable DIA/DEA against time.

  • Calculate the first-order degradation rate constant ( k ) and half-life ( T1/2​=ln(2)/k )[9].

Conclusion

While both 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (DIA) and deethylatrazine (DEA) exhibit concerning environmental persistence, experimental data demonstrates that DIA has a slightly higher susceptibility to microbial mineralization[8]. However, in deep, non-adapted vadose zones, both metabolites can persist for months, necessitating rigorous, mass-balance-validated monitoring protocols to properly assess groundwater vulnerability[8],[10].

Sources

Comparative

LC-MS vs. GC-MS Sensitivity for 2-N-ethyl-1,3,5-triazine-2,4-diamine (Deisopropylatrazine): A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate analytical platforms for the trace-level quantification of polar agrochemical degradates. The compound 2-N-ethyl-1,3,5-triazine-2,4-diamine —most commonly encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms for the trace-level quantification of polar agrochemical degradates. The compound 2-N-ethyl-1,3,5-triazine-2,4-diamine —most commonly encountered and regulated as its chlorinated derivative, 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (Deisopropylatrazine or DIA) —is a critical environmental metabolite of widespread s-triazine herbicides like atrazine, simazine, and cyanazine[1].

Because DIA retains significant environmental mobility and toxicological relevance, achieving sub-part-per-billion (ppb) sensitivity is paramount[1][2]. This guide objectively compares the mechanistic behavior, sensitivity, and methodological workflows of Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte.

Mechanistic Behavior and Ionization Dynamics

To optimize sensitivity, we must first understand the causality behind the molecule's behavior in different mass spectrometric environments. DIA possesses a triazine ring with two exocyclic amino groups (one primary, one secondary ethylamino group).

  • GC-MS (Electron Ionization - EI): DIA is a highly polar, semi-volatile compound. While it can be analyzed via GC-MS without derivatization, the free amino groups are highly prone to hydrogen bonding with active silanol sites in the GC inlet and capillary column. This interaction frequently causes peak tailing and signal attenuation at trace levels[3]. However, optimized GC-MS/MS utilizing ion trap or triple quadrupole systems can mitigate background noise, achieving sub-microgram per kilogram limits of detection (LODs) when paired with rigorous sample cleanup[3].

  • LC-MS/MS (Electrospray Ionization - ESI+): The basic nitrogen atoms in the triazine ring of DIA possess a high proton affinity, making the molecule exceptionally responsive to positive electrospray ionization (ESI+)[4][5]. LC-MS/MS circumvents the thermal degradation and peak tailing issues inherent to GC, allowing for the direct analysis of aqueous samples or simple solvent extracts[5]. Consequently, LC-MS/MS generally provides superior inherent sensitivity for triazine diamines[2].

Quantitative Sensitivity Comparison

The following table synthesizes field-proven performance metrics for DIA across both analytical platforms.

Analytical ParameterGC-MS/MS (EI)LC-MS/MS (ESI+)
Typical LOD (Water) 0.02 – 0.10 µg/L (requires extensive SPE)[6]< 0.01 – 0.05 µg/L (Direct Injection or SPE)[5]
Typical LOD (Solid/Tissue) 0.3 µg/kg (Forage plants)[3]< 1 pg/mg (Human hair)[2]
Matrix Effects Low to Moderate (co-eluting matrix elevates baseline)[2][3]High (susceptible to severe ion suppression)[2][7]
Sample Preparation Intensive (SPE, drying, solvent exchange)[6]Minimal to Moderate (Direct aqueous injection)[5]
Derivatization Optional but recommended for peak shapeNot required[5]
Primary MRM Transitions m/z 173 → 158, 173 → 104 (EI fragments)[3]m/z 174 → 132, 174 → 104 ([M+H]+ precursor)[8]

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the optimal workflows for both techniques. Every step is designed to maximize recovery and validate the integrity of the run.

Protocol A: GC-MS/MS Analysis of DIA in Solid Matrices

Causality: GC-MS requires the analyte to be volatile and completely free of water. Therefore, rigorous extraction, moisture removal, and solvent exchange to a non-polar/semi-polar solvent are mandatory to prevent column degradation and inlet active-site formation.

  • Extraction: Extract 5 g of homogenized sample (e.g., plant tissue or soil) using methanol, followed by liquid-liquid partitioning into chloroform[3].

  • Cleanup: Pass the extract through a C18 Solid-Phase Extraction (SPE) cartridge to remove non-polar matrix interferences (e.g., lipids, chlorophyll)[3].

  • Solvent Exchange: Evaporate the eluate to absolute dryness under a gentle nitrogen stream and reconstitute in a GC-compatible solvent like ethyl acetate[6].

  • Instrumental Analysis: Inject 1-2 µL into a GC-MS/MS equipped with a mid-polar capillary column (e.g., DB-5MS). Use EI mode (70 eV) and monitor specific product ions (m/z 173 → 104) to reduce background noise[3].

  • System Validation: Run a matrix blank and a spiked recovery sample. Acceptable recovery should fall between 85–115% to validate extraction efficiency[7].

Protocol B: Direct Aqueous Injection LC-MS/MS for Water Samples

Causality: Because DIA ionizes efficiently in ESI+ and LC tolerates aqueous matrices, time-consuming extraction steps can be bypassed for water monitoring. This minimizes analyte loss and significantly increases sample throughput.

  • Filtration: Filter the aqueous sample through a 0.20 µm PTFE syringe filter to remove particulate matter that could clog the UHPLC column[7].

  • Addition of Internal Standard: Spike the sample with an isotopically labeled internal standard (e.g., DIA-d5). Causality: This is critical to correct for ESI matrix ion suppression caused by dissolved organic matter[7].

  • Instrumental Analysis: Directly inject 10-50 µL of the aqueous sample into an LC-MS/MS system equipped with a C18 or biphenyl UHPLC column[5].

  • Gradient Elution: Utilize a mobile phase of Water (0.1% formic acid) and Methanol or Acetonitrile. The acidic modifier ensures the triazine nitrogens remain protonated, maximizing the [M+H]+ signal (m/z 174)[5].

  • System Validation: Monitor the absolute response of the internal standard (DIA-d5). A signal deviation of >20% compared to a neat solvent standard indicates severe matrix suppression, requiring sample dilution or SPE cleanup[7].

Analytical Workflow Visualization

The following diagram illustrates the comparative logic and procedural divergence between the two analytical pathways.

G Sample Environmental/Biological Sample (Water, Soil, Hair) SPE Solid-Phase Extraction (SPE) Concentration & Matrix Cleanup Sample->SPE Split Sample Aliquot Split SPE->Split GC_Prep Solvent Exchange to Ethyl Acetate Optional Derivatization Split->GC_Prep Volatile/Semi-volatile Workflow LC_Prep Direct Aqueous Injection or Mobile Phase Reconstitution Split->LC_Prep Polar/Aqueous Workflow GC_MS GC-MS/MS (EI) LOD: ~0.3 - 1.0 µg/kg GC_Prep->GC_MS Data Data Analysis & Quantification (MRM Transitions) GC_MS->Data LC_MS LC-MS/MS (ESI+) LOD: < 0.05 µg/L LC_Prep->LC_MS LC_MS->Data

Fig 1: Comparative sample prep and analytical workflows for GC-MS vs. LC-MS/MS analysis of DIA.

Expert Conclusion & Recommendations

For the analysis of 2-N-ethyl-1,3,5-triazine-2,4-diamine (DIA), LC-MS/MS is unequivocally the superior platform regarding raw sensitivity and workflow efficiency. The ability to utilize Direct Aqueous Injection (DAI) bypasses extensive sample preparation, minimizing analyte loss and achieving limits of method validation (LLMV) as low as 0.050 µg/L in water[5]. Furthermore, UPLC-MS/MS has demonstrated sub-picogram per milligram LODs in complex biological matrices like human hair[2].

However, LC-MS/MS is highly susceptible to matrix effects (ion suppression) caused by co-eluting dissolved organic matter[2][7]. In highly complex, dirty matrices where stable isotope internal standards are unavailable or prohibitively expensive, GC-MS/MS remains a viable, robust alternative. While GC-MS requires more rigorous cleanup and solvent exchange, it suffers less from ionization suppression, and modern triple-quadrupole GC systems can still achieve highly respectable trace-level LODs (e.g., 0.3 µg/kg)[3].

References

  • Title: Differentiating nonpoint sources of deisopropylatrazine in surface water using discrimination diagrams | Source: nih.gov | URL: 1[1]

  • Title: Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry | Source: mdpi.com | URL: 4[4]

  • Title: Improved GC‐MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments | Source: researchgate.net | URL: 3[3]

  • Title: Reliable LC-MS/MS-based method for trace level determination of 50 medium to highly polar pesticide residues in sediments | Source: arxiv.org | URL: 8[8]

  • Title: Development of a modified QuEChERS method for multi-class pesticide analysis in human hair by GC-MS and UPLC-MS/MS | Source: nih.gov | URL: 2[2]

  • Title: Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection | Source: mdpi.com | URL: 7[7]

  • Title: Sol−Gel Glass Immunosorbent-Based Determination of s-Triazines in Water and Soil Samples Using Gas Chromatography with a Nitrogen Phosphorus Detection System | Source: acs.org | URL: 6[6]

  • Title: Direct Aqueous Injection LC−ESI/MS/MS Analysis of Water for 11 Chloro- and Thiomethyltriazines and Metolachlor and Its Ethanesulfonic and Oxanilic Acid Degradates | Source: acs.org | URL: 5[5]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-N-ethyl-1,3,5-triazine-2,4-diamine (Atrazine-desethyl) Quantification

Introduction: The Imperative for Precision in Atrazine-desethyl Analysis 2-N-ethyl-1,3,5-triazine-2,4-diamine, more commonly known as atrazine-desethyl, is a primary metabolite of the widely used herbicide, atrazine. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Atrazine-desethyl Analysis

2-N-ethyl-1,3,5-triazine-2,4-diamine, more commonly known as atrazine-desethyl, is a primary metabolite of the widely used herbicide, atrazine. Its persistence in the environment and comparable endocrine-disrupting toxicity to its parent compound necessitate accurate and reliable quantification in various matrices, including water, soil, and agricultural products. For regulatory bodies and environmental monitoring agencies, the ability to compare analytical results from different laboratories is paramount. Inter-laboratory comparison studies are the cornerstone of ensuring data quality, comparability, and confidence in analytical measurements.

This guide provides a comprehensive overview of the critical aspects of designing, executing, and interpreting an inter-laboratory comparison for the quantification of atrazine-desethyl. We will delve into the prevalent analytical methodologies, the statistical frameworks for data evaluation, and best practices to achieve consensus and minimize variability among laboratories.

Dominant Analytical Methodologies for Atrazine-desethyl Quantification

The selection of an analytical method is a critical first step and is often dependent on the sample matrix, required sensitivity, and available instrumentation. The following chromatographic techniques are most commonly employed for the determination of atrazine and its metabolites.[1]

  • Gas Chromatography (GC): Coupled with detectors like a mass spectrometer (MS), nitrogen-phosphorus detector (NPD), or an electron capture detector (ECD), GC offers high resolution and sensitivity.[1][2] Derivatization may sometimes be necessary to improve the volatility and thermal stability of atrazine-desethyl.[3]

  • High-Performance Liquid Chromatography (HPLC): Often paired with an ultraviolet (UV) or diode-array detector (DAD), HPLC is a robust technique for the analysis of polar compounds like atrazine-desethyl without the need for derivatization.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for trace-level quantification due to its high selectivity and sensitivity. It is particularly effective in complex matrices where co-eluting interferences can be a significant issue. An independent laboratory validation of a residue method for atrazine in soil utilized LC-MS/MS.[4]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput laboratories. A UPLC-MS method has been developed for the determination of atrazine and its principal metabolites in cereals.[5]

The choice of sample preparation is equally crucial, with Solid-Phase Extraction (SPE) being a widely adopted technique to clean up and concentrate the analyte from the sample matrix prior to chromatographic analysis.[2]

Designing and Executing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential for a meaningful evaluation of laboratory performance and method precision.[6] The following workflow outlines the key stages:

Inter-Laboratory_Comparison_Workflow A Study Design & Protocol Development B Sourcing & Preparation of Test Material (e.g., CRM) A->B C Homogeneity & Stability Testing of Samples B->C D Distribution of Samples & Protocols to Participating Labs C->D E Analysis of Samples by Participating Laboratories D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results F->G H Issuance of Final Report & Performance Evaluation G->H

Caption: Workflow of an inter-laboratory comparison study.

Experimental Protocol: A Step-by-Step Approach
  • Objective Definition: Clearly state the purpose of the study, for instance, to assess the proficiency of participating laboratories in quantifying atrazine-desethyl in a spiked water sample.

  • Participant Recruitment: Invite a sufficient number of laboratories to ensure a statistically significant analysis.[6]

  • Test Material Preparation:

    • Utilize a certified reference material (CRM) of atrazine-desethyl to prepare a stock solution. Several suppliers offer analytical standards for atrazine-desethyl.[7][8]

    • Spike a well-characterized matrix (e.g., ground water) with the atrazine-desethyl stock solution to a known concentration.

    • Prepare a sufficient volume of the spiked sample to be distributed to all participating laboratories.

    • Ensure the homogeneity and stability of the prepared samples through preliminary testing.

  • Sample Distribution: Distribute the samples to the participating laboratories along with a detailed analytical protocol and data reporting instructions.

  • Analysis by Participants: Each laboratory should analyze the sample according to the provided protocol, which should specify:

    • Sample preparation method (e.g., SPE).

    • Instrumental analysis conditions (e.g., column, mobile phase, MS parameters).

    • Calibration procedure, including the number of calibration points and the required correlation coefficient.

    • Quality control checks, such as the analysis of method blanks and laboratory control samples.

  • Data Reporting: Laboratories should report their results in a standardized format, including the mean concentration, standard deviation, number of replicates, and their estimated measurement uncertainty.

Statistical Analysis: Interpreting the Data

The statistical analysis of the submitted data is crucial for evaluating the performance of the participating laboratories and the overall precision of the analytical method.[6][9]

Data_Analysis_Workflow A Data Collation & Initial Review B Outlier Detection (e.g., Hampel Test) A->B C Calculation of Assigned Value (e.g., Robust Mean) B->C D Calculation of Performance Statistics (e.g., z-scores) C->D E Assessment of Repeatability & Reproducibility (ISO 5725-2) D->E F Final Report Generation E->F

Caption: Workflow for statistical analysis of inter-laboratory data.

Key Performance Indicators
  • Assigned Value (x_pt): The consensus value for the concentration of atrazine-desethyl in the test sample. This is often determined as the robust mean of the participants' results after the removal of outliers.

  • Proficiency Testing Standard Deviation (σ_pt): A measure of the dispersion of the results, which is used to calculate the z-scores.

  • z-Score: A standardized measure of a laboratory's performance, calculated as:

    • z = (x_i - x_pt) / σ_pt

    • Where x_i is the result reported by the individual laboratory.

    • Interpretation of z-scores:

      • |z| ≤ 2: Satisfactory performance

      • 2 < |z| < 3: Questionable performance

      • |z| ≥ 3: Unsatisfactory performance

  • Precision:

    • Repeatability (within-laboratory precision): The variability of results obtained under identical conditions within a single laboratory.

    • Reproducibility (between-laboratory precision): The variability of results obtained in different laboratories.[10]

Data Summary

The following table provides a hypothetical summary of results from an inter-laboratory comparison for atrazine-desethyl quantification in a spiked water sample with an assigned value of 5.0 µg/L and a proficiency testing standard deviation of 0.5 µg/L.

Laboratory CodeReported Mean (µg/L)Standard Deviation (µg/L)Recovery (%)z-ScorePerformance
Lab A4.90.298-0.2Satisfactory
Lab B5.20.31040.4Satisfactory
Lab C4.50.490-1.0Satisfactory
Lab D6.20.51242.4Questionable
Lab E5.10.21020.2Satisfactory
Lab F3.80.676-2.4Questionable
Lab G5.00.11000.0Satisfactory
Lab H6.60.71323.2Unsatisfactory

Challenges and Best Practices

Several factors can contribute to variability in atrazine-desethyl quantification:

  • Matrix Effects: Co-extractives from complex matrices like soil can interfere with the analysis, leading to signal suppression or enhancement in LC-MS/MS.

  • Analyte Polarity: The polar nature of atrazine-desethyl can make it challenging to achieve high recovery rates with some SPE sorbents.[11]

  • Method Validation: Inadequate in-house method validation can lead to poor accuracy and precision.[12][13][14]

To mitigate these challenges and improve inter-laboratory agreement, the following best practices are recommended:

  • Use of Certified Reference Materials: CRMs are essential for calibrating instruments and validating methods, ensuring traceability and accuracy.[15]

  • Comprehensive Method Validation: Laboratories should perform thorough in-house validation of their analytical methods, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][12][16]

  • Participation in Proficiency Testing (PT) Schemes: Regular participation in PT schemes provides an external and objective assessment of a laboratory's performance.

  • Adherence to Standardized Protocols: Following established and validated methods, such as those from the EPA, can improve consistency.[17]

Conclusion

Inter-laboratory comparisons are indispensable for ensuring the quality, reliability, and comparability of data for atrazine-desethyl quantification. By employing robust analytical methodologies, adhering to well-designed study protocols, and utilizing appropriate statistical tools for data analysis, the scientific community can achieve a high level of confidence in the analytical results. This, in turn, supports effective environmental monitoring and regulatory decision-making to safeguard public health.

References

  • Atrazine-desethyl certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland.
  • Atrazine-desethyl reference material 6190-65-4.
  • High-Purity Atrazine-desethyl-desisopropyl Standards for Accurate Analysis.
  • EVALUATION OF THE INTERLABORATORY COMPARISON TEST Pesticides H102.
  • Guidelines for the Validation of Chemical Methods for the Foods Program.
  • analytical methods.
  • Atrazine-desethyl 100ug/mL methanol, PESTANAL , analytical standard 6190-65-4.
  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
  • Atrazine-desethyl [CAS:6190-65-4] 100 ug/ml in Ac... - CPAChem.
  • Atrazine Desethyl CAS # 6190-65-4 - AccuStandard.
  • Method Validation Guidelines | BioPharm International.
  • Guidance for Method Validation in Chemical Analysis - Cipac.org.
  • Sensing Atrazine Herbicide Degradation Products through Their Interactions with Humic Substances by Surface-Enhanced Raman Scattering - MDPI.
  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) - Shimadzu Scientific Instruments.
  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis | Journal of Agricultural and Food Chemistry - ACS Publications.
  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS - IMEKO.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-Portal.org.
  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS - Centro Nacional de Metrología.
  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer.
  • Analysis of herbicide atrazine and its degradation products in cereals by ultra-performance liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing).
  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry.
  • Method Validation for Atrazine Analysis in Fresh, Atypical Mineral and Carbonated Waters.
  • DER – Atrazine & Other Analytes in Soil – MRID 49537101 - EPA.

Sources

Comparative

Evaluating Limits of Detection (LOD) for 2-N-ethyl-1,3,5-triazine-2,4-diamine: A Comparative Analytical Guide

Executive Summary The compound 2-N-ethyl-1,3,5-triazine-2,4-diamine —widely known in environmental and agricultural chemistry as deisopropylatrazine (DIA) or desisopropylatrazine—is a primary, persistent degradation prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-N-ethyl-1,3,5-triazine-2,4-diamine —widely known in environmental and agricultural chemistry as deisopropylatrazine (DIA) or desisopropylatrazine—is a primary, persistent degradation product of the herbicide atrazine [1]. Because DIA retains the triazine ring and exhibits potential endocrine-disrupting properties, regulatory bodies globally mandate stringent monitoring of this metabolite in ground, surface, and drinking waters.

Accurately evaluating the Limit of Detection (LOD) for DIA is critical for regulatory compliance (e.g., the EU drinking water limit of 0.1 µg/L for individual pesticides). This guide objectively compares the performance of leading analytical methodologies—LC-MS/MS, GC-MS/MS, and ELISA—providing researchers with the mechanistic causality behind experimental choices and a self-validating protocol for trace-level quantification.

Mechanistic Background & Target Analyte

DIA is formed via the microbial or photolytic dealkylation of atrazine, specifically through the loss of the isopropyl group [5]. Due to the removal of this hydrophobic aliphatic chain, DIA is significantly more polar and water-soluble than its parent compound. This high polarity dictates the causality behind our analytical choices: it makes DIA highly mobile in aquatic environments, but simultaneously challenging to extract and retain on standard non-polar chromatographic phases.

Pathway ATZ Atrazine (Parent Herbicide) DIA 2-N-ethyl-1,3,5-triazine-2,4-diamine (Deisopropylatrazine / DIA) ATZ->DIA Dealkylation (Loss of Isopropyl group) DEA Deethylatrazine (DEA) ATZ->DEA Dealkylation (Loss of Ethyl group) DACT Diaminochlorotriazine (DACT) DIA->DACT Further Dealkylation DEA->DACT Further Dealkylation

Fig 1. Degradation pathway of atrazine yielding 2-N-ethyl-1,3,5-triazine-2,4-diamine (DIA).

Comparative Analysis of Detection Methods

When evaluating LODs for DIA, the choice of instrument must balance sensitivity, matrix interference, and throughput. Below is an objective performance comparison of the primary alternatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for DIA analysis. Because DIA is highly polar, it does not require the derivatization steps often necessary in GC workflows. Utilizing Electrospray Ionization in positive mode (ESI+), LC-MS/MS can achieve instrumental LODs as low as 0.01 to 0.02 µg/L in water matrices [5].

  • Causality of Performance: The use of a methanol/ammonium acetate mobile phase enhances the ionization efficiency of the triazine ring in the ESI source, drastically lowering the LOD compared to acetonitrile-based gradients [2].

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While GC-MS/MS offers exceptional chromatographic resolution, DIA's polarity can lead to peak tailing and adsorption in the injection port. However, with optimized ion trap storage voltages and rigorous Solid-Phase Extraction (SPE) cleanup, GC-MS/MS can achieve sub-µg/kg LODs (e.g., 0.3 µg/kg ) in complex solid matrices like soil and forage plants[3].

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput, field-deployable screening alternative. However, its utility for specific DIA quantification is fundamentally limited.

  • Causality of Limitation: Polyclonal antibodies raised against atrazine exhibit high cross-reactivity with other triazines. While ELISA can achieve a generic triazine LOD of ~0.1 to 2.3 µg/L , it has notoriously low specific sensitivity to the deisopropylated structure of DIA, often resulting in false negatives or skewed quantifications when compared to GC/LC methods [6] [7].

Quantitative Performance Summary
Analytical MethodTarget MatrixExtraction TechniqueTypical LODKey AdvantageKey Limitation
LC-MS/MS (ESI+) Water / WastewaterSPE (Oasis HLB)0.01 - 0.02 µg/LDirect analysis of polar metabolitesSusceptible to ESI ion suppression
GC-MS/MS Soil / Plant TissueLLE + C18 SPE0.3 µg/kgHigh resolution; robust librariesRequires strict injection port inertness
HPIAC/RPLC GroundwaterImmunoaffinity0.01 µg/LHigh specificity; automated prepColumn degradation over time [4]
ELISA Surface WaterDirect / Pre-concentration~0.1 - 2.3 µg/LRapid, high-throughput screeningHigh cross-reactivity; poor DIA specificity

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific trustworthiness, an analytical protocol must be a self-validating system. In LC-MS/MS, co-eluting matrix components (like humic acids in surface water) compete with the analyte for charge in the ESI droplet, leading to ion suppression. By spiking the sample with an isotopically labeled internal standard (ILIS) prior to extraction, any signal loss due to poor SPE recovery or ESI suppression affects the native DIA and the ILIS equally. The ratio remains constant, ensuring absolute quantitative accuracy.

Workflow N1 Water Sample + DIA-d5 (Internal Std) N2 Solid-Phase Extraction (Oasis HLB) N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 ESI+ MS/MS (MRM Transitions) N3->N4 N5 LOD Calculation (S/N ≥ 3) N4->N5

Fig 2. Self-validating LC-MS/MS analytical workflow for DIA quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Fortification

  • Filter 100 mL of the environmental water sample through a 0.22 µm PVDF membrane to remove particulate matter.

  • Self-Validation Step: Spike the sample with 10 µL of a 100 µg/L solution of DIA-d5 (isotopically labeled internal standard).

Phase 2: Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of Methanol followed by 5 mL of HPLC-grade water.

  • Load the fortified 100 mL sample at a controlled flow rate of 2-3 mL/min. (Causality: A slow flow rate is critical to prevent breakthrough of the highly polar DIA).

  • Wash the cartridge with 5 mL of 5% Methanol in water to elute polar interferents.

  • Elute the target analytes with 5 mL of a 50:50 mixture of Acetonitrile/Methanol.

  • Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 35°C, and reconstitute in 1 mL of the initial mobile phase.

Phase 3: UHPLC-MS/MS Analysis

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 analytical column.

  • Mobile Phase: Use a gradient of Mobile Phase A (5 mM ammonium acetate in water, pH 6.0) and Mobile Phase B (Methanol). (Causality: Methanol improves the solubility of ammonium acetate and enhances ESI+ sensitivity for triazines compared to acetonitrile [2]).

  • MS/MS Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) ESI+ mode. Monitor the primary quantifier transition for DIA (m/z 174 → 132) and the qualifier transition (m/z 174 → 104). Monitor the corresponding transitions for DIA-d5.

Phase 4: LOD Evaluation

  • Calculate the LOD based on the concentration that yields a Signal-to-Noise (S/N) ratio of 3:1 for the quantifier ion transition (m/z 174 → 132), utilizing the matrix-matched calibration curve corrected by the DIA-d5 internal standard.

Conclusion

For the rigorous evaluation of 2-N-ethyl-1,3,5-triazine-2,4-diamine (DIA) limits of detection, LC-MS/MS paired with polymeric SPE remains the superior analytical choice, reliably achieving LODs of 0.01 µg/L. While GC-MS/MS serves as a powerful alternative for complex solid matrices, and ELISA offers rapid screening utility, neither matches the specific, un-derivatized sensitivity profile of LC-MS/MS for this highly polar metabolite.

References

  • Assessment of priority pesticides, degradation products, and pesticide adjuvants in groundwaters and top soils from agricultural areas of the Ebro river basin. ResearchGate.1

  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Mass Spectrometry. Agilent Technologies.2

  • Improved GC‐MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants. Taylor & Francis.3

  • Analysis of Pesticide Degradation Products by Tandem High-Performance Immunoaffinity Chromatography and Reversed-Phase Liquid Chromatography. ACS Publications.4

  • Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China. Semantic Scholar.5

  • Evaluation of Enzyme Linked Immunosorbent Assay (ELISA) for Diaminoatrazine Analysis of Water Samples in Comparison to Gas Chromatography. University of Wisconsin.6

  • River Analyzer for Chlorotriazines with a Direct Optical Immunosensor. Department of Science Service.7

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-N-ethyl-1,3,5-triazine-2,4-diamine

Introduction 2-N-ethyl-1,3,5-triazine-2,4-diamine, a metabolite of the widely used triazine class of herbicides, is a compound frequently handled in environmental, agricultural, and toxicological research laboratories. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-N-ethyl-1,3,5-triazine-2,4-diamine, a metabolite of the widely used triazine class of herbicides, is a compound frequently handled in environmental, agricultural, and toxicological research laboratories. While essential for analytical and research purposes, its proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose significant health risks.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-N-ethyl-1,3,5-triazine-2,4-diamine. It is designed for the professional researcher and scientist, moving beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the cornerstone of safe handling. 2-N-ethyl-1,3,5-triazine-2,4-diamine, in its pure form or in solution, presents several health and safety risks.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed and may be harmful in contact with skin or if inhaled.[1][2]

  • Eye Irritation: It is classified as causing serious eye irritation.[1][3]

  • Solvent Hazards: This compound is often supplied as a standard in flammable solvents like acetonitrile or methanol, which introduces a significant fire risk (H225: Highly flammable liquid and vapor).[1][3][4]

Hazard Summary Table:

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302: Harmful if swallowed.[2][3] H312+H332: Harmful in contact with skin or if inhaled.[1]
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritation.[3]
Flammability (if in solvent)GHS02DangerH225: Highly flammable liquid and vapor.[1][3]

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

Given the identified hazards, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure. About 97 percent of human exposure to pesticides during spraying occurs through skin contact, highlighting the critical role of dermal protection.[5]

Minimum PPE Requirements:

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]Protects against splashes and aerosols that can cause serious eye irritation. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber) with a minimum thickness of 14 mils.[6][7]Prevents dermal absorption. Never wear cotton or leather gloves, as they can absorb the chemical and prolong skin contact.[5][6] Gloves must be inspected for tears or degradation before each use.
Body Protection Long-sleeved lab coat. Chemical-resistant apron for mixing or transferring.Provides a barrier against incidental contact and small spills. For larger quantities, chemical-resistant coveralls are recommended.[6][7]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[8][9]If handling the solid form outside of a fume hood or if aerosolization is possible, an N95 dust mask or a respirator appropriate for organic vapors may be required.[2][8]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 2-N-ethyl-1,3,5-triazine-2,4-diamine is that it is a regulated hazardous waste.[10] It must never be disposed of in standard trash or poured down the drain.[11]

Step 1: Waste Segregation and Containment

  • Action: Immediately designate any material containing or contaminated with 2-N-ethyl-1,3,5-triazine-2,4-diamine as hazardous waste. This includes the pure compound, solutions, contaminated PPE, and spill cleanup materials.

  • Causality: Preventing the mixing of incompatible waste streams is a critical safety measure. Proper segregation ensures that the waste can be handled correctly by disposal professionals and prevents dangerous chemical reactions.

  • Procedure:

    • Collect waste in a dedicated, compatible container. This can be the original product container or a new container rated for hazardous waste.

    • Ensure the container is in good condition, with a tightly sealing lid.[1]

    • Attach a hazardous waste label immediately. The label must clearly state "Hazardous Waste," the full chemical name ("2-N-ethyl-1,3,5-triazine-2,4-diamine"), and list any solvents present with their approximate concentrations.

Step 2: Contact Your Institutional Environmental Health & Safety (EHS) Office

  • Action: This is the most critical step. Your institutional EHS department is the definitive authority on hazardous waste disposal procedures specific to your location and regulations.

  • Causality: EHS professionals are trained to manage the logistical and regulatory complexities of hazardous waste disposal, ensuring compliance with all local, state, and federal laws.[8][9]

  • Procedure:

    • Locate the contact information for your EHS office.

    • Inform them of the type and quantity of waste you have generated.

    • Follow their specific instructions for storage and scheduling a waste pickup.

Step 3: Interim Storage While Awaiting Disposal

  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA).

  • Causality: Safe storage minimizes the risk of spills, exposure, and environmental release while awaiting collection.[1] Storing away from heat or ignition sources is crucial, especially for solutions in flammable solvents.[3][8]

  • Procedure:

    • Place the container in a location that is under the control of the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Keep the container away from incompatible materials, heat, sparks, and open flames.[1]

Section 4: Emergency Procedures for Spills and Exposures

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Liquid Spills: Cover the spill with a liquid-absorbent, inert material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®). Do not use combustible materials like paper towels to absorb flammable solvent solutions.

    • For Solid Spills: Gently cover the spill to prevent dust from becoming airborne. Carefully sweep or scoop the material into a waste container.[8] Avoid any actions that could create dust.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent (check SDS for recommendations), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

First Aid and Exposure Response:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If irritation persists, seek medical attention.[4][12]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If they feel unwell or have difficulty breathing, call a poison center or doctor.[8][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for medical advice.[8][13]

Section 5: The Disposal Workflow - A Visual Guide

This flowchart illustrates the decision-making process for the proper disposal of 2-N-ethyl-1,3,5-triazine-2,4-diamine waste in a laboratory setting.

G Disposal Workflow for 2-N-ethyl-1,3,5-triazine-2,4-diamine start Waste Generated (Routine or Spill) ppe Don Appropriate PPE (See Section 2) start->ppe spill Spill Occurs ppe->spill contain Contain Spill (Absorb Liquid / Cover Solid) spill->contain Yes segregate Segregate Waste in a Labeled, Sealed Container spill->segregate No (Routine Waste) collect_spill Collect Contaminated Material into Hazardous Waste Container contain->collect_spill collect_spill->segregate ehs Contact Institutional EHS Office for Guidance segregate->ehs store Store Securely in Satellite Accumulation Area ehs->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup end Disposal Complete pickup->end

Caption: Decision tree for safe handling and disposal of triazine waste.

Conclusion

The responsible disposal of 2-N-ethyl-1,3,5-triazine-2,4-diamine is a direct reflection of a laboratory's commitment to safety, scientific excellence, and environmental protection. By internalizing the principles of hazard awareness, consistent use of PPE, strict waste segregation, and adherence to institutional protocols, researchers can effectively mitigate the risks associated with this compound. Always remember that your institution's Environmental Health & Safety office is your primary resource and partner in this critical endeavor.

References

  • Agilent Technologies, Inc. (2024). Atrazine-desethyl Desisopropyl Standard (1X1 mL)
  • CPAchem Ltd. (2023). Safety data sheet: Atrazine-desethyl 100 ug/ml in Acetonitrile (P805210).
  • Sigma-Aldrich. Atrazine-desethyl - PESTANAL®, analytical standard.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution.
  • AccuStandard.
  • NextSDS.
  • Aladdin Scientific Corporation.
  • ChemScene LLC. (2025).
  • HPC Standards.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET: 6-Undecyl-1,3,5-triazine-2,4-diamine.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Nebraska Extension Publications.
  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • Iowa State University. (2024).
  • UNH Extension. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements.
  • Earth911. (2024). Recycling Mystery: Disposing Of Herbicides And Packaging Safely.
  • NEDT. (2021). Safe Disposal of Herbicides and Pesticides.
  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides.
  • Streamline Innovations. (2023). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox.
  • California Department of Toxic Substances Control.
  • Pacific Northwest Pest Management Handbooks. Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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